molecular formula C9H18N2O2 B014835 N-Boc-piperazine CAS No. 57260-71-6

N-Boc-piperazine

货号: B014835
CAS 编号: 57260-71-6
分子量: 186.25 g/mol
InChI 键: CWXPZXBSDSIRCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-piperazine is an N-Boc protected piperazine. Crosscoupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′ -bi-2-naphthol (catalyst) and K3PO4 (base) has been reported. 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides. 1-Boc-piperazine can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Record name 1-boc-piperazine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205884
Record name N-t-Butoxycarbonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57260-71-6
Record name N-BOC-Piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57260-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperazine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-t-Butoxycarbonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL PIPERAZINE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-piperazine (N-Boc-piperazine) is a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive secondary amine and a protected primary amine within a piperazine scaffold, make it an invaluable intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection under specific acidic environments, enabling selective functionalization of the piperazine ring. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and key synthetic applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 43-47 °C[2]
Boiling Point 258 °C at 760 mmHg[1]
Density 1.03 g/cm³[1]
pKa (predicted)8.45 ± 0.10[3]
Flash Point >110 °C (>230 °F)[2]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMSO. Less soluble in water.[1]
CAS Number 57260-71-6[1]

Stability and Storage

The stability of this compound is a critical consideration for its storage and handling in a laboratory setting. Generally, the compound is stable under standard conditions.

General Stability: this compound is considered a stable compound under normal storage conditions.[4] However, it is sensitive to air and should be stored under an inert atmosphere.[3] For optimal preservation, it is recommended to store the compound in a cool, dry, and dark place, with refrigeration (2-8 °C) being ideal.[2]

pH Stability: The Boc protecting group is known to be labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding the free piperazine.[5] Conversely, the Boc group is generally stable to basic conditions, allowing for selective reactions at other sites of a molecule.[6]

Thermal Stability: While specific studies on the thermal degradation of this compound are not extensively documented, studies on the parent piperazine molecule show that thermal degradation can occur at elevated temperatures (135-175 °C), with the rate being dependent on factors such as concentration and the presence of CO₂. It is advisable to avoid prolonged exposure of this compound to high temperatures to prevent potential degradation.

Incompatibility: this compound should be kept away from strong oxidizing agents, as these can lead to degradation.[4]

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential to establish the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Suitable buffer for HPLC mobile phase

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature in the dark.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a controlled temperature (e.g., 70 °C).

    • Also, expose a solution of this compound to the same temperature.

    • Withdraw samples at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points by HPLC.

  • Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is a common starting point.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Data Presentation: The results of the forced degradation study should be summarized in a table, showing the percentage of degradation under each stress condition and the retention times of the major degradation products.

Table 2: Example Data Presentation for Forced Degradation Study

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundRetention Times of Major Degradants (min)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Thermal (Solid)4870
Photolytic--

Key Synthetic Applications and Workflows

This compound is a versatile reagent used in a multitude of chemical transformations. Below are some of the key experimental workflows involving this compound.

Boc-Deprotection Workflow

The removal of the Boc group is a fundamental step to unmask the secondary amine for further reactions.

Boc_Deprotection start This compound reaction Reaction at Room Temperature start->reaction acid Strong Acid (e.g., TFA, HCl) acid->reaction solvent Solvent (e.g., Dichloromethane, Dioxane) solvent->reaction workup Aqueous Workup (Base Neutralization) reaction->workup product Piperazine Salt workup->product

Caption: Workflow for the acidic deprotection of this compound.

Buchwald-Hartwig Amination Workflow

This compound is frequently used as a coupling partner in palladium-catalyzed C-N bond formation reactions.

Buchwald_Hartwig boc_piperazine This compound reaction Reaction under Inert Atmosphere with Heating boc_piperazine->reaction aryl_halide Aryl Halide/Triflate aryl_halide->reaction pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) pd_catalyst->reaction ligand Phosphine Ligand (e.g., BINAP, Xantphos) ligand->reaction base Base (e.g., NaOtBu, Cs₂CO₃) base->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup and Purification reaction->workup product N-Aryl-N'-Boc-piperazine workup->product

Caption: General workflow for Buchwald-Hartwig amination using this compound.

Signaling Pathways of Drugs Derived from this compound

This compound is a key starting material for the synthesis of several important drugs. Understanding the signaling pathways these drugs modulate is crucial for drug development professionals.

KIT and PDGFRA Signaling Pathway (Target of Avapritinib)

Avapritinib, a kinase inhibitor used to treat gastrointestinal stromal tumors (GIST), is synthesized using this compound. It targets mutant forms of KIT and PDGFRA receptor tyrosine kinases.

KIT_PDGFRA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor PI3K PI3K KIT->PI3K Activates RAS RAS KIT->RAS Activates PDGFRA PDGFRA Receptor PDGFRA->PI3K Activates PDGFRA->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Avapritinib Avapritinib Avapritinib->KIT Inhibits Avapritinib->PDGFRA Inhibits

Caption: Simplified KIT and PDGFRA signaling pathways inhibited by Avapritinib.[7][8]

Serotonin Receptor Signaling (Target of Trazodone/Veratrazodone)

Veratrazodone, a derivative of Trazodone, is another example of a drug synthesized using this compound. These drugs act as serotonin antagonists and reuptake inhibitors (SARIs).

Serotonin_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin->HTR2A HTR2C 5-HT2C Receptor Serotonin->HTR2C Trazodone_SARI Trazodone/ Veratrazodone Trazodone_SARI->SERT Inhibits Trazodone_SARI->HTR2A Antagonizes Trazodone_SARI->HTR2C Antagonizes Alpha1 α1-Adrenergic Receptor Trazodone_SARI->Alpha1 Antagonizes H1 H1 Receptor Trazodone_SARI->H1 Antagonizes Therapeutic_Effect Antidepressant Effect Sedation Sedation Alpha1->Sedation H1->Sedation

Caption: Mechanism of action of Trazodone/Veratrazodone as a serotonin antagonist and reuptake inhibitor.[9][10][11][12][13]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it a reliable and versatile tool for medicinal chemists. A thorough understanding of its stability, handling requirements, and diverse applications is paramount for its effective utilization in the development of novel therapeutics. This guide provides a foundational understanding for researchers and developers, enabling them to leverage the full potential of this important synthetic building block.

References

A Technical Guide to the Synthesis of N-Boc-Piperazine from Piperazine and Boc Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry and pharmaceutical development. The piperazine ring is a prevalent scaffold in numerous approved drugs, and the tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of one of the two nitrogen atoms. The Boc group is valued for its stability across a range of chemical conditions and its facile removal under mild acidic conditions.

A primary challenge in the synthesis of this compound is achieving selective mono-protection, as the two secondary amine groups on the piperazine ring exhibit similar reactivity. This can lead to the formation of a mixture containing the unreacted starting material, the desired mono-protected product, and the di-protected byproduct (1,4-di-Boc-piperazine). This guide provides detailed experimental protocols, quantitative data, and process workflows for the selective synthesis of this compound.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which subsequently collapses, eliminating a t-butyl carbonate leaving group that decomposes into carbon dioxide and t-butoxide.

cluster_reactants Reactants piperazine Piperazine conditions1 Controlled Stoichiometry (≤1 eq. Boc₂O) piperazine->conditions1 + conditions2 Excess Boc₂O (>2 eq. Boc₂O) piperazine->conditions2 + acid_mediated Acid-Mediated (e.g., 1 eq. TFA/HCl) piperazine->acid_mediated + boc_anhydride Boc Anhydride (Boc₂O) boc_anhydride->conditions1 + boc_anhydride->conditions2 + boc_anhydride->acid_mediated + mono_boc This compound (Mono-protected) di_boc 1,4-Di-Boc-piperazine (Di-protected) unreacted Unreacted Piperazine conditions1->mono_boc Favors conditions1->di_boc Minimizes conditions1->unreacted Some remains conditions2->di_boc Favors acid_mediated->mono_boc High Selectivity

Caption: Reaction pathways for Boc-protection of piperazine.

Experimental Protocols

Effective synthesis of this compound hinges on the careful control of reaction conditions to favor mono-protection. The most common and effective method involves the protonation of one piperazine nitrogen with an acid, rendering it less nucleophilic and thereby directing the reaction to the other nitrogen.

Protocol 1: Selective Mono-Boc Protection using Trifluoroacetic Acid (TFA)

This protocol leverages the deactivation of one nitrogen atom via salt formation to achieve high selectivity for the mono-protected product.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol. Stir the resulting mixture for 15-30 minutes at 0 °C.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitoring: Monitor the consumption of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Remove the solvent under reduced pressure (in vacuo).

    • To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any 1,4-di-Boc-piperazine byproduct.[1]

    • Adjust the aqueous phase to a pH of 10 with a 20% sodium hydroxide (NaOH) solution or another suitable base.[1]

  • Isolation: Extract the basic aqueous layer multiple times with a chlorinated solvent such as dichloromethane (DCM) or chloroform.[1]

  • Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved via column chromatography.[1]

Protocol 2: Synthesis of 1,4-Di-Boc-Piperazine

For applications where both nitrogen atoms need to be protected, the following protocol can be used.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.[1]

  • Base Addition: Add triethylamine (2.2 equiv.) to the solution.

  • Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the piperazine starting material is completely consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or hexanes if needed.

Quantitative Data Summary

The choice of methodology significantly impacts the yield and selectivity of the reaction. Acid-mediated protocols generally provide higher yields of the desired mono-protected product compared to direct reaction with controlled stoichiometry.

MethodStoichiometry (Piperazine:Boc₂O:Acid)SolventTypical Yield (Mono-Boc)PurityReference
Acid-Mediated (HCl)1 : 1 : 1Methanol70-80%High[1][2]
Acid-Mediated (TFA)1 : 1 : 1Methanol~55% (on bispidine model)97% (HPLC)[2]
Direct Reaction~2 : 1 : 0DCM83%Good[3]
Flow Chemistry1 : 0.8 : 0Methanol~45%Good[1]
Di-Protection1 : >2.1 : 0 (with base)DCM/THFHighHigh[1]

General Experimental Workflow

The overall process for the synthesis of this compound, from initial setup to final product, follows a structured workflow. Precise control at each stage is crucial for maximizing both yield and purity.

setup 1. Reaction Setup - Dissolve Piperazine - Cool to 0°C - Add Acid (if applicable) addition 2. Reagent Addition - Add Boc₂O solution  dropwise setup->addition reaction 3. Reaction - Stir at RT - 3-5 hours addition->reaction monitoring 4. Monitoring - TLC or GC-MS reaction->monitoring workup 5. Work-up - Quench Reaction - Solvent Extraction - pH Adjustment monitoring->workup isolation 6. Isolation - Dry Organic Layer - Concentrate in vacuo workup->isolation purification 7. Purification - Column Chromatography  (if needed) isolation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Whitepaper: The N-Boc-Piperazine Protecting Group: Mechanism of Action and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its symmetrical nature, with two secondary amines of similar reactivity, presents a significant challenge for selective functionalization. The use of protecting groups is therefore essential, and the tert-butoxycarbonyl (Boc) group is one of the most widely employed for amine protection in non-peptide chemistry.[1][2] This technical guide provides an in-depth analysis of the N-Boc-piperazine protecting group, detailing its mechanism of action for both protection and deprotection, strategies for achieving selective mono-protection, and comprehensive experimental protocols.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is valued for its stability in a wide range of chemical conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, while being easily removable under mild acidic conditions.[3] This stability and selective lability make it "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in multi-step syntheses.[3] this compound, also known as tert-butyl 1-piperazinecarboxylate, is a stable, white to yellowish crystalline solid that serves as a versatile intermediate in the synthesis of complex bioactive molecules.[4][5]

Mechanism of Protection: N-Boc Group Installation

The protection of a piperazine nitrogen with a Boc group proceeds via a nucleophilic acyl substitution mechanism.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2]

The reaction is initiated by the nucleophilic attack of the amine nitrogen of piperazine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[1][7] This leaving group subsequently decomposes into the thermodynamically stable products carbon dioxide (CO₂) and tert-butoxide, which provides a strong driving force for the reaction.[3][7] A base, such as triethylamine (TEA), is often used to neutralize the protonated amine product.[2]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products & Byproducts Piperazine Piperazine (Nucleophile) Attack Nucleophilic Attack Piperazine->Attack Boc2O Boc Anhydride (Boc₂O) (Electrophile) Boc2O->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Formation Collapse Collapse & Elimination Tetrahedral->Collapse BocPiperazine This compound Collapse->BocPiperazine Byproducts CO₂ + t-Butoxide Collapse->Byproducts

Caption: Mechanism of Boc-protection of an amine.[1]
Challenge: Selective Mono-protection

A primary challenge in the chemistry of piperazine is achieving selective mono-protection due to the similar reactivity of its two secondary amine groups, which often leads to a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] Several strategies have been developed to overcome this. One effective method involves the protonation of one nitrogen atom with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The resulting piperazinium salt is deactivated towards nucleophilic attack, allowing the Boc anhydride to react selectively with the remaining free amine.

Selectivity_Strategy cluster_problem The Challenge cluster_solution The Solution: Acid Mediation Piperazine Symmetrical Piperazine Mixture Product Mixture Piperazine->Mixture Boc2O Boc₂O (≥2 equiv) Boc2O->Mixture MonoBoc Mono-Boc-Piperazine Mixture->MonoBoc Desired DiBoc Di-Boc-Piperazine Mixture->DiBoc Byproduct Piperazine_S Piperazine Salt Piperazinium Salt (One N is deactivated) Piperazine_S->Salt Acid Acid (1.0 equiv) e.g., TFA, HCl Acid->Salt Selective Selective Mono-Protection Salt->Selective Boc2O_S Boc₂O (1.0 equiv) Boc2O_S->Selective Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products & Byproducts BocPiperazine This compound Protonation Protonation of Carbamate Oxygen BocPiperazine->Protonation Acid Strong Acid (H⁺) e.g., TFA, HCl Acid->Protonation Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid Byproducts CO₂ + t-Butyl Cation Fragmentation->Byproducts Release of Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation PiperazineSalt Piperazine Salt Decarboxylation->PiperazineSalt Experimental_Workflow_Protection Setup 1. Reaction Setup (Piperazine, Solvent, Base/Acid) Reagent 2. Add Boc₂O (Dropwise at 0°C) Setup->Reagent React 3. Reaction (Stir at RT) Reagent->React Monitor 4. Monitoring (TLC / GC-MS) React->Monitor Workup 5. Aqueous Work-up (Quench, Wash, Extract) Monitor->Workup Purify 6. Isolation & Purification (Dry, Concentrate, Recrystallize) Workup->Purify Experimental_Workflow_Deprotection Setup 1. Reaction Setup (this compound, DCM) Acid 2. Add Acid (e.g., TFA) Setup->Acid React 3. Reaction (Stir at RT, vent CO₂) Acid->React Monitor 4. Monitoring (TLC) React->Monitor Concentrate 5. Concentration (Remove solvent & excess acid) Monitor->Concentrate Isolate 6. Isolation (Basify, Extract) Concentrate->Isolate Purify 7. Purification (Dry, Concentrate) Isolate->Purify

References

An In-depth Technical Guide to the Solubility of N-Boc-piperazine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-piperazine, a critical building block in pharmaceutical and medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative information, detailed experimental protocols for determining solubility, and key synthetic and reaction workflows.

Qualitative Solubility of this compound

This compound, also known as tert-butyl piperazine-1-carboxylate, is a white to off-white solid at room temperature. Its solubility is a crucial factor in its application in organic synthesis, particularly for reaction setup, workup, and purification processes. While exact solubility values are not widely published, a consistent qualitative solubility profile has been established across various sources. This compound is generally soluble in a range of common organic solvents.

Data Presentation: Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available data.

SolventChemical FormulaPolaritySolubility Description
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
WaterH₂OPolar ProticLess soluble/Insoluble

Experimental Protocols

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocols are provided. These methods are standard laboratory procedures for determining the solubility of a solid compound in a liquid solvent.

Experimental Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with tight-fitting caps

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and the compound is thermally stable.

  • Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

Experimental Protocol for Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from piperazine and di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve piperazine in dichloromethane in a round-bottom flask.

  • Base Addition: Add triethylamine to the solution.

  • Boc Anhydride Addition: Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of this compound.

Synthesis_of_N_Boc_piperazine start Start dissolve_piperazine Dissolve Piperazine in Dichloromethane start->dissolve_piperazine add_base Add Triethylamine (Base) dissolve_piperazine->add_base cool_solution Cool to 0°C (Ice Bath) add_base->cool_solution add_boc2o Add (Boc)₂O Solution Dropwise cool_solution->add_boc2o react Stir at Room Temperature add_boc2o->react workup Aqueous Workup (Water & Brine Wash) react->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Buchwald_Hartwig_Amination start Start reactants Combine: This compound Aryl Halide Base (e.g., NaOtBu) start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst reaction_conditions Heat Reaction Mixture in an Inert Solvent (e.g., Toluene) catalyst->reaction_conditions reaction_monitoring Monitor Reaction (TLC, GC, etc.) reaction_conditions->reaction_monitoring workup Cool and Perform Aqueous Workup reaction_monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purify Product (Column Chromatography) extraction->purification end N-Aryl-N'-Boc-piperazine Product purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

N-Boc-piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known as tert-butyl piperazine-1-carboxylate, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a common scaffold in many pharmaceuticals, with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueReferences
CAS Number 57260-71-6[1][2][3][4][5][6]
Molecular Formula C₉H₁₈N₂O₂[1][2][3][4][5]
Molecular Weight 186.25 g/mol [1][3][4][5][7]
Appearance White to light yellow waxy solid or low melting crystalline mass[5][7]
Melting Point 43-47 °C[5][7]
Synonyms 1-Boc-piperazine, tert-Butyl piperazine-1-carboxylate, 1-(tert-Butoxycarbonyl)piperazine[1][4][5]

Core Synthetic Applications & Experimental Protocols

This compound serves as a versatile precursor for the synthesis of a wide array of N-substituted piperazines. The Boc group provides robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions. This section details a standard experimental protocol for a common and crucial subsequent reaction: the acidic deprotection of the Boc group to liberate the piperazine amine, readying it for further functionalization.

This protocol describes a general and reliable method for the removal of the Boc protecting group from a generic N-alkyl-N'-Boc-piperazine derivative using hydrochloric acid (HCl) in an organic solvent.

Materials:

  • N-Alkyl-N'-Boc-piperazine (1.0 equivalent)

  • 4M Hydrochloric Acid (HCl) in 1,4-Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-alkyl-N'-Boc-piperazine substrate (1.0 eq.) in Dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). Alternatively, Trifluoroacetic Acid (TFA) (5-10 eq.) in DCM can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.[2]

  • Work-up - Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid. This will typically yield the hydrochloride salt of the desired piperazine derivative.

  • Work-up - Neutralization (Optional, for free base): To obtain the free amine, dissolve the crude salt in water and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected N-substituted piperazine.

Visualized Workflow: Synthesis of Mono-Substituted Piperazines

The following diagram illustrates a typical synthetic workflow starting from piperazine, involving Boc-protection to create this compound, subsequent functionalization (e.g., alkylation), and final deprotection to yield the target mono-substituted piperazine. This pathway is fundamental in drug development for creating libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Functionalization cluster_2 Step 3: Boc Deprotection Piperazine Piperazine BocAnhydride Boc₂O, Base DCM, 0°C to RT Piperazine->BocAnhydride NBocPiperazine This compound BocAnhydride->NBocPiperazine AlkylHalide Alkyl Halide (R-X) Base (e.g., K₂CO₃) Acetonitrile SubstitutedBoc N-Alkyl-N'-Boc-piperazine AlkylHalide->SubstitutedBoc NBocPiperazine_ref->AlkylHalide Acid Acid (TFA or HCl) DCM, RT FinalProduct Mono-substituted Piperazine (as salt or free base) Acid->FinalProduct SubstitutedBoc_ref->Acid

Caption: Synthetic pathway for mono-substituted piperazines.

References

The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has emerged as a cornerstone scaffold in medicinal chemistry, playing a critical role in the development of a diverse array of therapeutic agents. Its unique structural features, combining a reactive secondary amine and a protected primary amine, offer synthetic versatility that allows for its incorporation into complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, applications, and significance of this compound in contemporary drug discovery, supplemented with detailed experimental protocols and quantitative bioactivity data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 57260-71-6[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 43-47 °C[1]
Solubility Soluble in ethanol, methanol, and water[1]
Purity (by HPLC) NLT 98%[1]

Core Applications in Medicinal Chemistry

The utility of this compound spans a wide range of therapeutic areas, primarily serving as a versatile building block and a key structural motif in the design of novel drugs.

As a Versatile Synthetic Intermediate

This compound is extensively used as a precursor for the synthesis of monosubstituted piperazines. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization of the unprotected secondary amine. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.[2]

In the Synthesis of Bioactive Molecules

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3] this compound serves as a key starting material for introducing this valuable pharmacophore.

  • CNS Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors.[4]

  • Anti-Infective Agents: The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds.[5]

  • Anticancer Agents: A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, often derived from this compound, which can be crucial for target binding and improving pharmacokinetic properties.[3][6] For instance, this compound is a key building block in the synthesis of the revolutionary anticancer drug, Imatinib.[4]

Key Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful application of this compound in a research setting.

N-Acylation of Amines with 4-Boc-1-Piperazinecarbonyl Chloride

This protocol outlines a general procedure for the efficient introduction of a Boc-protected piperazine moiety onto a primary or secondary amine.

Materials:

  • Amine substrate

  • 4-Boc-1-piperazinecarbonyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M in a dry round-bottom flask.

  • Add the base (TEA or DIPEA, 1.2 - 1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-Boc-1-piperazinecarbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM or THF.

  • Add the solution of 4-Boc-1-piperazinecarbonyl chloride dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated piperazine product.

Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to liberate the free amine for subsequent reactions.

Materials:

  • N-Boc protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in DCM.

  • Add an excess of TFA or a solution of HCl (e.g., 4M in dioxane) to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To neutralize the resulting salt and obtain the free amine, dissolve the residue in water and basify with 1 M NaOH solution to a pH of >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Buchwald-Hartwig Amination using this compound

This protocol details a palladium-catalyzed cross-coupling reaction to form a C-N bond between an aryl halide and this compound.[7]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • This compound

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (1.4 eq.).

  • Add anhydrous toluene or dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-N'-Boc-piperazine.

Quantitative Bioactivity Data of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized using this compound, highlighting its importance in generating potent therapeutic candidates.

Table 1: Antiviral Activity of Piperazine Derivatives [8]

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
10 HIV-1 IIIB (Wild-type)0.0033 ± 0.6>100>30303
11 HIV-1 IIIB (Wild-type)0.005 ± 1.0>100>20000
16 HIV-1 (E138K mutant)0.0075>100>13333
19 HIV-1 (Vif antagonist)8.2430.63.71
57 HIV-10.88 ± 0.46>300>340
58 HIV-10.0014 ± 0.0001910.15 ± 1.827250
63 Hepatitis B Virus (HBV)0.624.540.8
77 Hepatitis C Virus (HCV)1.30>50>38.5
78 Hepatitis C Virus (HCV)1.69>50>29.6

Table 2: Anticancer Activity of Piperazine Derivatives [9][10]

CompoundCell LineIC₅₀ (µM)Target/Mechanism
PCC SNU-475 (Liver Cancer)6.98 ± 0.11Cytotoxic, Induces Apoptosis
PCC SNU-423 (Liver Cancer)7.76 ± 0.45Cytotoxic, Induces Apoptosis
8u HepG-2 (Liver Cancer)1.88 ± 0.83Tubulin Polymerization and VEGFR-2 Kinase Inhibition
123 HT29 (Colon Cancer)0.28 ± 0.009Cytotoxic
123 SiHa (Cervical Cancer)0.25 ± 0.01Cytotoxic

Table 3: GPCR Ligand Binding Affinity of Piperazine Derivatives [11]

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)
10c 1163.72
10e 51.20.550

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

GPCR Signaling Pathway Modulation

Many this compound derived compounds target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.[12][13][14]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Piperazine Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

Kinase Inhibitor Signaling Pathway

This compound is a key component in many kinase inhibitors that disrupt cancer cell signaling.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream_Kinase Downstream Kinase (e.g., MEK, AKT) RTK->Downstream_Kinase Phosphorylation Kinase_Inhibitor Kinase Inhibitor (Piperazine-based) Kinase_Inhibitor->RTK Inhibition Signaling_Protein Signaling Protein Downstream_Kinase->Signaling_Protein Activation Transcription_Factor Transcription Factor Signaling_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Caption: Mechanism of action for a piperazine-based kinase inhibitor.

Antiviral Mechanism of Action

Piperazine derivatives can interfere with various stages of the viral life cycle.[15]

Antiviral_Mechanism cluster_viral_lifecycle Viral Lifecycle Virus_Entry Virus Entry Replication Replication Virus_Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Antiviral_Agent Piperazine Derivative Antiviral_Agent->Virus_Entry Inhibition Antiviral_Agent->Replication Inhibition Antiviral_Agent->Assembly Inhibition

Caption: Inhibition of viral lifecycle stages by a piperazine derivative.

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a monosubstituted piperazine derivative starting from this compound.

Synthesis_Workflow Start This compound Reaction Reaction (e.g., Alkylation, Acylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Deprotection Boc Deprotection Purification->Deprotection Final_Product Monosubstituted Piperazine Deprotection->Final_Product

Caption: General synthetic workflow for monosubstituted piperazines.

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of numerous life-saving and life-improving medications. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field, providing the foundational knowledge and practical protocols necessary to leverage the full potential of this compound in their drug discovery endeavors.

References

N-Boc-Piperazine: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a vast array of therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a valuable component in drug design. At the heart of many synthetic strategies targeting piperazine-containing molecules lies N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders the other amenable to a wide range of chemical transformations, establishing this compound as a versatile and indispensable building block in the synthesis of complex pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. These properties dictate its handling, reactivity, and compatibility with various reaction conditions.

PropertyValueCitations
CAS Number 57260-71-6
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to off-white or yellowish crystalline solid
Melting Point 43-49 °C
Boiling Point 258 °C at 760 mmHg
Density 1.03 g/cm³
Solubility Soluble in common organic solvents like dichloromethane and methanol.
Purity Typically ≥99%

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for the synthesis of monosubstituted piperazines, which are key intermediates in the production of numerous bioactive molecules. The following sections detail the experimental protocols for the most critical synthetic transformations involving this compound.

Boc Deprotection

The removal of the Boc protecting group is a crucial step to liberate the secondary amine for further functionalization. This is most commonly achieved under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the this compound derivative (1.0 eq.) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) (e.g., 25% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free piperazine derivative.

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound derivative in DCM add_tfa Add TFA solution start->add_tfa 1.0 eq. substrate stir Stir at room temperature (1-2h) add_tfa->stir e.g., 25% v/v monitor Monitor by TLC/LC-MS stir->monitor concentrate Remove solvent and excess TFA in vacuo monitor->concentrate Completion neutralize Neutralize with base (optional) concentrate->neutralize extract Extract with organic solvent neutralize->extract end Isolated piperazine derivative extract->end

Boc Deprotection Experimental Workflow

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used to synthesize N-aryl piperazines.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (2.1 eq.).

  • Add this compound (1.5 eq.) and the aryl halide (1.0 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 10-30 minutes, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up start Add Pd pre-catalyst, ligand, and base to vial add_reagents Add this compound and aryl halide start->add_reagents add_solvent Add anhydrous toluene add_reagents->add_solvent heat Heat at 100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool_quench Cool to RT and quench with water monitor->cool_quench Completion extract Extract with organic solvent cool_quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end Isolated N-aryl-N'-Boc-piperazine purify->end

Buchwald-Hartwig Amination Workflow

N-Alkylation

N-alkylation of the piperazine core can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. The following protocol details a reductive amination approach.

Protocol: Reductive Amination of Piperazine (from this compound)

Materials:

  • Deprotected piperazine derivative (from this compound)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the deprotected piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. This compound, after deprotection, can be readily coupled with carboxylic acids using standard coupling reagents.

Protocol: Amide Coupling with Piperazine

Materials:

  • Deprotected piperazine derivative (from this compound)

  • Carboxylic acid

  • Coupling agent (e.g., EDC·HCl, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.

  • Add the coupling agent (1.1-1.2 eq.) and the base (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the deprotected piperazine derivative (1.0-1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

This compound in the Context of Drug Discovery: Targeting Signaling Pathways

Piperazine-containing compounds are known to interact with a multitude of biological targets, often modulating key signaling pathways implicated in disease. The versatility of this compound allows for the synthesis of diverse libraries of compounds to probe these pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various cancers and inflammatory diseases. Several piperazine-containing molecules have been developed as inhibitors of this pathway.

Inhibition of the NF-κB Signaling Pathway

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Piperazine derivatives have been investigated as inhibitors of various components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Piperazine_Inhibitor Piperazine-containing Inhibitor Piperazine_Inhibitor->PI3K Inhibition Piperazine_Inhibitor->Akt Inhibition

Inhibition of the PI3K/Akt Signaling Pathway

Conclusion

This compound has firmly established itself as a cornerstone in the edifice of modern drug discovery. Its unique combination of a protected and a reactive nitrogen center provides a versatile platform for the synthesis of a myriad of complex molecules. The ability to readily undergo key transformations such as N-arylation, N-alkylation, and amide bond formation, coupled with straightforward deprotection protocols, ensures its continued and widespread use in the pharmaceutical industry. As our understanding of disease biology deepens, the demand for novel chemical entities with precisely tailored properties will undoubtedly grow. In this context, the strategic application of this compound as a foundational building block will continue to empower medicinal chemists to design and synthesize the next generation of innovative therapeutics.

The Strategic Application of N-Boc-piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. However, the symmetric nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge: the selective functionalization of one nitrogen atom over the other. The strategic use of protecting groups is paramount to overcoming this hurdle, and among these, the tert-butoxycarbonyl (Boc) group has emerged as a preferred choice for its reliability and versatility. This technical guide provides an in-depth exploration of the N-Boc-piperazine protecting group strategy, encompassing synthetic methodologies, deprotection protocols, and quantitative data to inform synthetic planning.

The Core of the Strategy: Selective Protection

The primary challenge in piperazine chemistry is achieving selective mono-protection, as the two secondary amines exhibit similar reactivity. This often leads to a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] The N-Boc protecting group, introduced using di-tert-butyl dicarbonate (Boc₂O), offers a robust solution. The stability of the Boc group under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[1]

Synthesis of this compound Derivatives

The synthesis of this compound can be approached in several ways, with the choice of method often dictated by the desired product (mono- or di-protected) and the scale of the reaction.

Mono-Boc-Protection:

A highly effective method for achieving selective mono-protection involves the protonation of one of the piperazine nitrogens with a single equivalent of acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1] The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively.[1] This strategy can afford high yields of the mono-Boc product.[1]

Di-Boc-Protection:

For applications where both nitrogen atoms need to be protected, an excess of Boc₂O and a base, such as triethylamine, are employed to drive the reaction to completion, yielding the 1,4-di-Boc-piperazine.[1]

An alternative and innovative approach to synthesizing this compound starts from diethanolamine, proceeding through chlorination, Boc protection, and subsequent aminolysis and cyclization. This method is noted for its use of readily available starting materials, mild reaction conditions, and high yields, making it suitable for industrial-scale production.[2][3][4]

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from various synthetic approaches.

Product Starting Material Reagents Solvent Base Temp (°C) Time (h) Yield (%) Reference
1-Boc-piperazinePiperazineBoc₂O, TFA (1.0 equiv.)Methanol-Room Temp3-570-80[1]
1,4-Di-Boc-piperazinePiperazineBoc₂O (2.1-2.5 equiv.)DCM or THFTriethylamine (2.2 equiv.)0 to Room Temp1-3High[1]
This compoundDiethanolamine1. Thionyl chloride; 2. Boc₂O, Na₂CO₃; 3. Ammonia water-Na₂CO₃602.594.3[2][3]
Substituted N-Boc-piperazinesThis compound, Aryl Halides------[5][6]

Table 1: Summary of Synthetic Methods and Yields for this compound.

Deprotection Strategies: Unveiling the Piperazine Core

The removal of the Boc group is a critical step to enable further functionalization of the piperazine ring. The acid-lability of the Boc group allows for its selective cleavage under mild conditions that often leave other protecting groups intact.

Common deprotection reagents include strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA).[7][8] The choice of acid and solvent can be tailored to the specific substrate and the desired workup procedure. For instance, a solution of HCl in an organic solvent like dioxane or methanol is frequently used.[7][9]

Thermal deprotection methods, particularly in continuous flow reactors, offer an alternative to acidic hydrolysis, which can be advantageous for substrates with acid-sensitive functional groups.[8]

Starting Material Deprotection Reagent Solvent Conditions Yield (%) Reference
This compound derivative6N HClWater/Ether--[7]
Various N-Boc aminesOxalyl chlorideMethanolRoom Temp, 1-4 hup to 90[10]
N-Boc alkyl/aryl amines-Trifluoroethanol150 °C, 60 min (Thermal)27-98[8]

Table 2: Comparison of Deprotection Methods for this compound.

Experimental Protocols

Protocol 1: Selective Mono-Boc-Protection of Piperazine

This protocol utilizes an acid-mediated approach to achieve selective mono-protection.[1]

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • 5% Sodium thiosulfate solution

  • 20% Sodium hydroxide (NaOH) or other suitable base

  • Chloroform or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve piperazine in methanol (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition: Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Remove the solvent under reduced pressure (in vacuo). To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Isolation: Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution. Extract the aqueous layer multiple times with chloroform or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.

Protocol 2: Di-Boc-Protection of Piperazine

This protocol is designed for the exhaustive protection of both nitrogen atoms of the piperazine ring.[1]

Materials:

  • Piperazine (1.0 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (2.2 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.5 equiv.)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equiv.) in DCM or THF (approx. 0.5 M).

  • Base Addition: Add triethylamine (2.2 equiv.) to the solution.

  • Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-di-Boc-piperazine.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.

Protocol 3: Deprotection of this compound using HCl

This protocol describes a standard acidic deprotection of an this compound derivative.[7]

Materials:

  • This compound derivative

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid Potassium hydroxide (KOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acidic Hydrolysis: Dissolve the this compound derivative in 6N HCl.

  • Extraction (to remove non-basic impurities): Wash the acidic aqueous solution with diethyl ether (3 times). Discard the ether layers.

  • Basification: Basify the aqueous phase by adding solid KOH until a pH of 11 is reached.

  • Extraction of Product: Extract the basified aqueous solution with ethyl acetate (3 times).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Visualizing the Strategy: Reaction Mechanisms and Workflows

To further elucidate the this compound protecting group strategy, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Tetrahedral_Intermediate N_Boc_Piperazine This compound Tetrahedral_Intermediate->N_Boc_Piperazine Collapse & Leaving Group Departure Byproducts t-Butoxide + CO₂ Tetrahedral_Intermediate->Byproducts

Mechanism of N-Boc protection of piperazine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products N_Boc_Piperazine This compound Protonated_Carbonyl Protonated Carbonyl N_Boc_Piperazine->Protonated_Carbonyl Protonation Acid H⁺ (e.g., from HCl, TFA) Acid->Protonated_Carbonyl Carbocation tert-Butyl Carbocation Protonated_Carbonyl->Carbocation Loss of Carbamic Acid Carbamic_Acid Unstable Carbamic Acid Protonated_Carbonyl->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation Piperazine_Salt Piperazine Salt Carbamic_Acid->Piperazine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed deprotection of this compound.

Experimental_Workflow Start Start: Piperazine Derivative Protection Boc Protection (e.g., using Boc₂O) Start->Protection Purification1 Work-up & Purification Protection->Purification1 Reaction Further Synthetic Transformations (e.g., Alkylation, Arylation) Deprotection Boc Deprotection (e.g., using HCl, TFA) Reaction->Deprotection Purification2 Work-up & Purification Deprotection->Purification2 Final_Product Final Product Purification1->Reaction Purification2->Final_Product

General experimental workflow for this compound strategy.

Conclusion

The this compound protecting group strategy is an indispensable tool in the arsenal of the modern medicinal chemist. Its robustness, selectivity, and the mild conditions required for its removal allow for the efficient and controlled synthesis of complex piperazine-containing molecules. By understanding the nuances of the various synthetic and deprotection protocols, and by leveraging the quantitative data available, researchers can confidently design and execute synthetic routes to novel drug candidates. The continued innovation in methodologies, such as the development of scalable, high-yield syntheses and milder deprotection techniques, ensures that the this compound strategy will remain a central theme in drug discovery and development for the foreseeable future.

References

A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a critical building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its structure incorporates the piperazine ring, a privileged scaffold found in numerous bioactive molecules, with one of its nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group.[2] This mono-protection strategy allows for selective functionalization at the free secondary amine, making this compound an invaluable intermediate for creating complex molecular architectures.[3]

This guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, key reactions, and applications, with a focus on providing practical experimental protocols for researchers and scientists.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis. It is typically a white to yellowish crystalline solid, stable under standard conditions.[1] Its solubility in common organic solvents facilitates its use in a wide range of reaction media.[4]

PropertyValueReference
CAS Number 57260-71-6[1][4]
Molecular Formula C₉H₁₈N₂O₂[1][4]
Molecular Weight 186.25 g/mol [1][4]
Appearance White to off-white crystalline powder/waxy solid[1][4][5]
Melting Point 43-49 °C[1][4][5]
Boiling Point 258 °C at 760 mmHg[1][6]
Density 1.03 g/cm³[1][6]
Flash Point 109.8 °C[1][6]
Solubility Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[4][5]

Synthesis of this compound

The selective mono-protection of piperazine is the most common route to synthesize this compound. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). An alternative method involves a three-step synthesis starting from diethanolamine.[7]

This procedure is adapted from a method involving the formation of an active Boc-donating intermediate.[8]

Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate

  • To a round bottom flask, add tert-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (CDI) (0.012 mol, 1.94 g).[8]

  • Stir the reaction mixture at 40°C for 10 minutes.[8]

  • Add ethyl acetate (10 ml) to the flask.[8]

  • Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).[8]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting product is sufficiently pure for the next step.[8]

Step 2: Synthesis of this compound

  • In a separate round bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (0.005 mol, 0.80 g) in 20 ml of water.[8]

  • Stir the mixture for 5 minutes and then add sodium chloride (4 g).[8]

  • Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.[8]

  • Stir the reaction mixture vigorously for 30 minutes.[8]

  • Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate (4 x 15 ml).[8]

  • Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a pale yellow liquid which solidifies upon standing.[8] Purification can be achieved via flash chromatography if necessary.[8]

Synthesis_of_N_Boc_Piperazine piperazine Piperazine reaction_step Selective N-Protection piperazine->reaction_step boc_reagent Boc₂O or tert-butyl 1H-imidazole-1-carboxylate boc_reagent->reaction_step workup Workup & Purification reaction_step->workup Crude Product nboc_piperazine This compound workup->nboc_piperazine Pure Product

Workflow for the synthesis of this compound.

Key Reactions and Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective chemistry at the free secondary amine. Subsequently, the Boc group can be removed to enable further functionalization.

Removal of the Boc protecting group is a common and crucial step. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to reveal the free amine.

This protocol describes a general method for Boc deprotection using strong acid.[9][10]

  • Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as methanol or dioxane (approx. 0.1-0.5 M).[9]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 6N hydrochloric acid (HCl) (a significant excess, e.g., 10-20 equiv).[9][10]

  • Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The resulting hydrochloride salt is neutralized by adding a base (e.g., solid KOH or a saturated NaHCO₃ solution) until the pH is basic (pH > 10).[10]

  • Extract the free piperazine derivative with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected product.[10]

A milder method using oxalyl chloride in methanol has been reported, which can be advantageous for sensitive substrates.[11][12]

  • In a dry round bottom flask, dissolve the this compound substrate (1.0 equiv) in methanol (to a concentration of approx. 50 mg in 3 mL).[11][12]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3.0 equiv) dropwise to the solution. An immediate exotherm may be observed.[11][12]

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC.[11][12]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in water and basify with a suitable base (e.g., NaHCO₃).

  • Extract the product with an organic solvent, dry the organic phase, and concentrate to afford the deprotected amine.

Boc_Deprotection start This compound Derivative product Deprotected Piperazine Derivative start->product reagents Acidic Conditions (e.g., HCl, TFA) or Oxalyl Chloride/MeOH reagents->product

General scheme for the deprotection of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds, enabling the synthesis of N-aryl piperazines.[13] These motifs are prevalent in pharmaceuticals.[14]

This protocol is an example of a typical Buchwald-Hartwig coupling of an aryl halide with a piperazine derivative.[13]

Materials:

  • Aryl Halide (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv

  • This compound: 1.2 mmol, 1.2 equiv

  • Pd₂(dba)₃ (Palladium catalyst): 0.02 mmol, 2 mol%

  • RuPhos (Ligand): 0.04 mmol, 4 mol%

  • Sodium tert-butoxide (NaOtBu) (Base): 2.1 mmol, 2.1 equiv

  • Toluene, anhydrous: 2 mL

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and this compound.[13]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[13]

  • Add anhydrous toluene via syringe, followed by the aryl halide.[13]

  • Place the vial in a preheated oil bath at 100°C and stir vigorously.[13]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, cool the vial to room temperature and quench the reaction by adding water (5 mL).[13]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[13]

Buchwald_Hartwig_Amination nboc_piperazine This compound coupling Pd-Catalyzed Coupling nboc_piperazine->coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling product N-Aryl-N'-Boc-piperazine coupling->product catalyst Pd₂(dba)₃ / RuPhos NaOtBu (Base) catalyst->coupling

Reaction scheme for Buchwald-Hartwig N-arylation.

The free secondary amine of this compound can be readily alkylated through nucleophilic substitution with alkyl halides or via reductive amination with aldehydes or ketones.

This procedure describes a direct alkylation using an alkyl halide and a base.[15]

Materials:

  • This compound: 1.0 mmol, 1.0 equiv

  • Alkyl Halide (R-X): 1.0-1.2 equiv

  • Potassium Carbonate (K₂CO₃): 2.0 equiv

  • Dimethylformamide (DMF), dry: 5-10 mL

Procedure:

  • To a stirred solution of this compound in dry DMF, add the alkyl halide and potassium carbonate at room temperature.[15]

  • Heat the resulting mixture to 90°C and stir for 16 hours or until the reaction is complete as monitored by TLC.[15]

  • Cool the reaction mixture and concentrate under vacuum to remove the DMF.

  • Dilute the resulting residue with dichloromethane (20-50 mL) and wash with water to remove inorganic salts.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the N-alkylated product.

More advanced techniques allow for the direct functionalization of the C-H bonds at the carbon atoms adjacent (alpha) to the nitrogen. This is often achieved through deprotonation with a strong base like sec-butyllithium (s-BuLi), followed by trapping the resulting organolithium intermediate with an electrophile.[2][16][17] This method provides access to substituted piperazine rings that are otherwise difficult to synthesize.[17][18]

Applications in Drug Development

The piperazine ring is a cornerstone in medicinal chemistry, appearing in drugs targeting a vast array of diseases. This compound serves as a key starting material for many of these pharmaceuticals.

  • CNS Agents: The piperazine scaffold is common in drugs acting on the central nervous system, including antipsychotics and antidepressants.[3]

  • Oncology: this compound is a building block for numerous kinase inhibitors, such as Imatinib, which is used to treat multiple cancers.[2]

  • PROTACs: It is used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific proteins.[19]

  • Anti-Infectives: The piperazine core is found in various anti-infective agents.[4]

Drug_Development_Workflow start This compound step1 N-Arylation or N-Alkylation start->step1 intermediate1 Functionalized Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Free Piperazine Derivative step2->intermediate2 step3 Further Functionalization intermediate2->step3 final_product Bioactive Molecule (e.g., Drug Candidate) step3->final_product

Logical workflow from this compound to a drug candidate.

References

The Unmasked Amine: A Technical Guide to the Reactivity of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a nucleophilic secondary amine orthogonally protected to a tert-butyloxycarbonyl (Boc) carbamate, offers a versatile platform for the synthesis of complex molecules, particularly in the development of novel therapeutics. The strategic advantage of this reagent lies in the predictable and selective reactivity of its free secondary amine, allowing for facile derivatization prior to the acidic deprotection of the Boc group. This guide provides an in-depth exploration of the chemical behavior of the free amine in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Principles of Reactivity: Basicity and Nucleophilicity

The reactivity of the secondary amine in this compound is governed by its basicity and nucleophilicity, which are influenced by the electronic and steric effects of the neighboring Boc group.

Basicity: The pKa of the conjugate acid of the free amine in this compound is a critical parameter in understanding its reactivity. While the pKa of piperazine's second protonation is approximately 5.35, the presence of the electron-withdrawing Boc group on the adjacent nitrogen atom reduces the basicity of the free amine.[1] Predicted pKa values for the secondary amine in this compound are in the range of 8.45.[2][3] This moderate basicity allows for its participation in a wide range of base-catalyzed reactions and dictates the pH at which it exists in its protonated or free amine form.

Nucleophilicity: The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. The Boc group, while electronically withdrawing, does not completely diminish this nucleophilic character. However, the bulky tert-butyl group can introduce steric hindrance, which may influence the rate and feasibility of reactions with sterically demanding electrophiles.

Key Synthetic Transformations of the Free Amine

The free secondary amine of this compound readily undergoes a variety of synthetic transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. These reactions provide efficient pathways to a diverse array of substituted piperazine derivatives.

N-Acylation

N-acylation is a common transformation used to introduce carbonyl-containing moieties onto the piperazine ring. This reaction typically proceeds via nucleophilic acyl substitution, where the secondary amine attacks an activated carbonyl compound, such as an acyl chloride or anhydride.

General Reaction Scheme:

G NBoc This compound Product N-Acyl-N'-Boc-Piperazine NBoc->Product + AcylX R-CO-X (X = Cl, OCOR) AcylX->Product + HX H-X Product->HX + Base Base (e.g., Et3N, DIPEA) Base->AcylX

Caption: General workflow for N-acylation of this compound.

Quantitative Data for N-Acylation:

Acylating AgentBaseSolventYield (%)Reference
4-Boc-1-piperazinecarbonyl chlorideTEA or DIPEADCM or THFHigh-yielding[4]
Phenylacetic acid (activated with CDI)-Water/Ethyl Acetate-[4]
Acyl ChloridesEt3N, DIPEADCM, THFGenerally >80%General Knowledge
AnhydridesPyridineDCMGenerally >85%General Knowledge

Detailed Experimental Protocol: N-Acylation with an Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 - 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled this compound solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with water and then brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation

N-alkylation introduces alkyl groups to the secondary amine via nucleophilic substitution with alkyl halides or other alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

G NBoc This compound Product N-Alkyl-N'-Boc-Piperazine NBoc->Product + AlkylX R-X (X = I, Br, Cl, OTs) AlkylX->Product + HX H-X Product->HX + Base Base (e.g., K2CO3, Cs2CO3) Base->AlkylX

Caption: General workflow for N-alkylation of this compound.

Quantitative Data for N-Alkylation:

Alkylating AgentBaseSolventYield (%)Reference
tert-butyl-4-(3-bromopropyl)piperazine-1-carboxylateDIPEAMeCN73[5]
Alkyl HalidesK₂CO₃AcetoneHigh-yielding[6]
Various Alkyl HalidesK₂CO₃Acetonitrile71-91[6]

Detailed Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by column chromatography.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide.

General Reaction Scheme:

G NBoc This compound Product N-Aryl-N'-Boc-Piperazine NBoc->Product + ArylX Ar-X (X = Br, I) ArylX->Product + Catalyst Pd Catalyst (e.g., Pd(OAc)2) Product->Catalyst cat. Ligand Ligand (e.g., RuPhos) Catalyst->Ligand Base Base (e.g., NaOtBu) Ligand->Base

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data for N-Arylation:

Aryl HalideCatalyst/LigandBaseSolventYield (%)Reference
2-Bromoanisole[Pd(crotyl)Cl]₂ / BippyPhos-Water (micellar)89[7]
Various Aryl IodidesCuBr / rac-BINOLK₃PO₄DMF36-72[8]
Various Aryl HalidesPd(OAc)₂ / RuPhosNaOtBuToluene50-99[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 2.1 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the vial to room temperature and quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reductive Amination

Reductive amination is a two-step, one-pot process that forms a C-N bond between the amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

General Reaction Scheme:

G NBoc This compound Imine Iminium Ion Intermediate NBoc->Imine + Carbonyl Carbonyl R1(R2)C=O Product N-Alkyl-N'-Boc-Piperazine Imine->Product + ReducingAgent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for reductive amination.

Quantitative Data for Reductive Amination:

Carbonyl CompoundReducing AgentSolventYield (%)Reference
Various AldehydesNaBH(OAc)₃DCE75-95[5]
CinnamaldehydeNaBH(OAc)₃DCM-[3]
Various Aldehydes and KetonesZirconium borohydride-piperazine complexMethanolGood to excellent[10]

Detailed Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Orthogonal Deprotection

A key feature of this compound is the ability to selectively remove the Boc group under acidic conditions, leaving the newly introduced functional group on the other nitrogen intact. This orthogonality is fundamental to its utility in multi-step synthesis.

Deprotection Scheme:

G NBocR N-Substituted-N'-Boc-Piperazine Product N-Substituted-Piperazine NBocR->Product + Acid Acid Acid (e.g., TFA, HCl) Byproducts CO2 + Isobutylene Product->Byproducts +

Caption: Deprotection of the N-Boc group.

Commonly used acidic conditions for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol. The reaction is typically rapid and clean, yielding the corresponding piperazine salt.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis due to the predictable and selective reactivity of its free secondary amine. The ability to perform a wide range of transformations including N-acylation, N-alkylation, N-arylation, and reductive amination, followed by efficient deprotection of the Boc group, provides a robust strategy for the synthesis of diverse and complex piperazine-containing molecules. This guide has provided a comprehensive overview of these key reactions, complete with quantitative data and detailed experimental protocols, to aid researchers and scientists in the effective utilization of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines.[1][2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of N-Boc-piperazine with aryl halides, a common transformation in the synthesis of pharmaceutical compounds.[3][4]

Introduction

The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs, targeting conditions such as depression, anxiety, and cancer.[3][4][5] The Buchwald-Hartwig amination offers a versatile and efficient method for the synthesis of N-aryl piperazines from readily available starting materials.[3] This protocol focuses on the coupling of this compound with various aryl halides, providing a general procedure that can be adapted for specific substrates.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[6] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[7]

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various aryl halides.

Table 1: Reaction Conditions and Yields for the Coupling of this compound with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-Bromotoluene(NHC)Pd(allyl)Cl (Not specified)Not specifiedNot specifiedNot specifiedNot specified5 min96[8]
2-Bromoanisole[Pd(crotyl)Cl]₂ (2)BippyPhos (2)KOtBuWater (micellar)RTNot specified89[9]
4-BromobenzonitrilePd₂(dba)₃ (1.5)XantPhos (6)DBUToluene1002 h87[10]
General Aryl BromidePd(OAc)₂ (0.5-1.0)BINAPCs₂CO₃Toluene1108 hHigh[11][12]

Table 2: Reaction Conditions and Yields for the Coupling of this compound with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
General Aryl ChloridePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1-2)NaO-t-BuToluene100Not specifiedHigh[7]
4-Nitrochlorobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene1002 h92[10]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Buchwald-Hartwig Amination reagents 1. Add Aryl Halide, This compound, and Base to Schlenk Tube inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvent_catalyst 3. Add Anhydrous Solvent and Catalyst Solution inert->solvent_catalyst reaction 4. Heat and Stir solvent_catalyst->reaction workup 5. Cooldown and Aqueous Workup reaction->workup purification 6. Purification by Column Chromatography workup->purification product Final Product: N-Aryl-N'-Boc-piperazine purification->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1][13]

G Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ligand_Exch Ligand Exchange (Amine) PdII->Ligand_Exch Amine_Complex [Ar-Pd(II)-Amine(L_n)]+X- Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-Amido(L_n) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-Amine Red_Elim->Product

Caption: A simplified representation of the palladium-catalyzed cycle.

References

Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently integrated into drug candidates to improve critical properties such as aqueous solubility and oral bioavailability.[1] Monosubstituted piperazines are particularly valuable as building blocks in the synthesis of a wide range of pharmaceuticals, including antimicrobial, anticancer, antiviral, and antidepressant agents.[2][3][4] A common challenge in their synthesis is preventing the formation of undesired 1,4-disubstituted byproducts. The use of N-tert-butyloxycarbonyl (Boc) protected piperazine provides a robust and widely adopted solution. This strategy involves protecting one of the piperazine nitrogen atoms, allowing for selective functionalization of the second nitrogen, followed by a straightforward deprotection step to yield the desired monosubstituted product.[2][5] This application note provides detailed protocols for the synthesis of monosubstituted piperazines via N-alkylation, reductive amination, and N-acylation of N-Boc-piperazine, along with common deprotection methods.

Principle and Workflow

The core strategy relies on the temporary protection of one amine group within the piperazine ring. The Boc group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The general synthetic workflow is a three-step process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield this compound. This step ensures that subsequent reactions occur selectively at the unprotected nitrogen.

  • Functionalization: The free secondary amine of this compound is functionalized through various C-N bond-forming reactions, such as alkylation, reductive amination, or acylation, to introduce the desired substituent.

  • Deprotection: The Boc group is removed, typically under acidic conditions, to reveal the final monosubstituted piperazine, often isolated as a salt.

G cluster_workflow General Synthetic Workflow start Piperazine boc_protection This compound (Protection) start->boc_protection Boc₂O, Base functionalization N-Boc-N'-R-Piperazine (Functionalization) boc_protection->functionalization R-X, Base (Alkylation) RCHO, [H] (Reductive Amination) RCOCl (Acylation) deprotection Monosubstituted Piperazine (Deprotection) functionalization->deprotection Acid (TFA, HCl)

Caption: General strategy for monosubstituted piperazine synthesis.

Key Synthetic Protocols

N-Alkylation of this compound

N-alkylation is a common method for introducing alkyl groups onto the piperazine core. The reaction typically involves treating this compound with an alkyl halide in the presence of a base to neutralize the acid generated during the reaction.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., K₂CO₃, 2.0 eq.).[6]

  • Add the alkyl halide (R-X, 1.0-1.2 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 90 °C) and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the resulting residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Table 1: Examples of N-Alkylation Reactions

Alkylating Agent Base / Solvent Temperature (°C) Time (h) Yield (%)
Benzyl Bromide K₂CO₃ / DMF 90 16 ~75-85
Ethyl Iodide K₂CO₃ / ACN Reflux 12 ~80-90

| 2-Chloropyrimidine | DIPEA / ACN | 80 | 16 | ~70-80 |

G cluster_workflow Experimental Workflow: N-Alkylation reagents 1. Dissolve this compound and Base (e.g., K₂CO₃) in anhydrous solvent (e.g., DMF) addition 2. Add Alkyl Halide (R-X) at Room Temperature reagents->addition reaction 3. Heat and Stir (e.g., 90°C, 16h) addition->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Work-up: - Cool & Concentrate - Partition (DCM/H₂O) - Extract, Wash, Dry monitoring->workup Reaction Complete purification 6. Purify by Flash Column Chromatography workup->purification product Pure N-Boc-N'-Alkyl-Piperazine purification->product G cluster_deprotection Boc-Deprotection Methods start_node N-Boc-N'-R-Piperazine end_node H₂N⁺-R-Piperazine (Monosubstituted Piperazine Salt) start_node->end_node TFA / DCM (Standard) start_node->end_node 4M HCl in Dioxane (Common Alternative) start_node->end_node Oxalyl Chloride / MeOH (Mild Conditions) start_node->end_node Thermal (e.g., >150°C) (Solvent-dependent)

References

Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine serves as a versatile scaffold in the synthesis of peptidomimetics, a class of molecules designed to mimic the structure and function of natural peptides. These synthetic analogues often exhibit enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and better target selectivity. The incorporation of the piperazine moiety can introduce conformational constraints and novel pharmacophoric features. This document provides detailed protocols and application notes for the use of this compound in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient assembly of peptide chains. The methodologies described herein are based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for the synthesis of complex peptide analogues.

Key Applications

The use of this compound as a building block in SPPS is primarily focused on the generation of diverse libraries of peptidomimetics for drug discovery and development. Key applications include:

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and interaction with biological targets.

  • Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in the peptide chain, which can be crucial for receptor binding.

  • Synthesis of Diketopiperazines (DKPs): this compound derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.[1]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in centrally acting drugs, and solid-phase synthesis facilitates the rapid generation of analogues for screening.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptidomimetic incorporating an this compound scaffold. These values are illustrative and can vary based on the specific sequence, scale, and instrumentation.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/g2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[2]
Initial Scaffold Loading Efficiency 80 - 95%Dependent on the immobilization strategy (e.g., reductive amination).
Boc Deprotection Efficiency (per step) >99%Monitored by a qualitative test for secondary amines (e.g., Chloranil test).[3]
Amino Acid Coupling Efficiency (per step) 95 - 99%May require double coupling or optimized reagents for sterically hindered amino acids.[4][5][6]
Overall Crude Product Yield 50 - 70%Dependent on the number of coupling cycles and the specific peptide sequence.
Crude Product Purity (by HPLC) 40 - 60%Purification is typically required to isolate the target compound.
Final Purified Product Yield 15 - 30%Highly dependent on the efficiency of the purification process.

Experimental Protocols

Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the this compound scaffold to the solid support. Since this compound is a secondary amine, a standard esterification protocol for amino acids is not applicable. Instead, a direct nucleophilic substitution on the highly reactive 2-CTC resin is employed.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g substitution)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the this compound can be determined gravimetrically.

experimental_workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell 1. Swell BocPip This compound Immobilize Add this compound and DIPEA BocPip->Immobilize Swell->Immobilize 2. React Cap Cap with Methanol Immobilize->Cap 3. Cap Wash Wash Resin Cap->Wash 4. Wash Dry Dry Resin Wash->Dry 5. Dry

Immobilization of this compound on 2-CTC Resin.

Selective N-Deprotection and Peptide Chain Elongation

This protocol outlines the removal of the Boc protecting group from the resin-bound piperazine and the subsequent coupling of the first amino acid.

Materials:

  • This compound functionalized resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Boc-protected amino acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • DMF

Procedure:

  • Resin Swelling: Swell the this compound functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[7]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[7]

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a Chloranil test to confirm the presence of a secondary amine.[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Chloranil test to confirm the completion of the coupling. If the test is positive (indicating free secondary amine), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

experimental_workflow_2 cluster_start Start cluster_deprotection Deprotection cluster_coupling Coupling cluster_cycle Elongation Cycle StartResin Piperazine-Resin Deprotect Boc Deprotection (50% TFA/DCM) StartResin->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Couple Amino Acid Coupling (HATU/DIPEA) Neutralize->Couple Wash Wash Couple->Wash Repeat More Amino Acids? Wash->Repeat Repeat->Deprotect Yes Cleavage Cleavage and Purification Repeat->Cleavage No

Peptide Chain Elongation from Piperazine Scaffold.

Cleavage and Deprotection of the Peptidomimetic

This protocol describes the cleavage of the final product from the 2-CTC resin with simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptidomimetic-functionalized resin

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptidomimetic-functionalized resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).

    • Combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL).

    • A white precipitate of the crude peptidomimetic should form.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

signaling_pathway cluster_resin On-Resin cluster_cleavage Cleavage cluster_workup Workup Start Peptidomimetic-Resin Cleave Treat with Cleavage Cocktail Start->Cleave Filter Filter Resin Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Purify Purify by HPLC Precipitate->Purify FinalProduct Pure Peptidomimetic Purify->FinalProduct

Cleavage and Purification Workflow.

References

Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl (Boc) piperazine is a crucial building block in medicinal chemistry and drug discovery. The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective mono-N-alkylation on the unprotected secondary amine. This functionalization is a key step in the synthesis of a vast array of pharmaceutically active compounds. This document provides detailed protocols for two common and effective methods for the N-alkylation of N-Boc-piperazine: direct alkylation with alkyl halides and reductive amination.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product.

G BocPip Product BocPip->Product Conditions AlkylatingAgent R-X or R-CHO AlkylatingAgent->Product G start Start: This compound + Alkylating Agent reaction Reaction: - Select Protocol (Alkylation or Reductive Amination) - Add Reagents & Solvent - Stir under appropriate conditions start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench Reaction - Extraction - Dry & Concentrate monitoring->workup Reaction Complete purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: N-Alkyl-N'-Boc-Piperazine purification->product deprotection Optional: Boc Deprotection (e.g., TFA in DCM) product->deprotection final_amine Mono-alkylated Piperazine deprotection->final_amine

Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. N-tert-butoxycarbonyl (Boc)-piperazine is a versatile building block in drug discovery, and its efficient coupling with various carboxylic acids is crucial for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes, experimental protocols, and comparative data for the most common coupling reagents used in these reactions, aiding researchers in the selection and optimization of their synthetic strategies.

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost. This guide focuses on three widely used classes of coupling reagents: carbodiimides (DCC, EDC), aminium/uronium salts (HATU), and the use of activating additives (HOBt, DMAP).

Data Presentation: A Comparative Overview of Common Coupling Reactions

The following table summarizes quantitative data from selected N-Boc-piperazine coupling reactions. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction conditions used in each study.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMF-RT-[1]
Boc-prolineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391[2]
NaproxenEDC, DMAP, HOBt (cat.)DIPEACH3CN142370[2]
Chromone-2-carboxylic acidEDC·HCl, DMAP-DCMOvernightRT42.8 (2 steps)[3]
(2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acidHATU----48[4]
3-acetyl-18β-glycyrrhetinic acid--Acetonitrile10Reflux95[5]
Benzoic acid derivativeT3PNEt3CH2Cl2---[6]

Experimental Protocols

EDC/HOBt Mediated Coupling

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification. HOBt is added to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids and for reducing racemization.[7][8]

Materials:

  • This compound

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

DCC/DMAP Mediated Coupling

DCC is a potent dehydrating agent for amide bond formation. DMAP is often used as a catalyst to accelerate the reaction.[9] A major drawback is the formation of dicyclohexylurea (DCU) byproduct, which is often difficult to remove.[2]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.

  • A white precipitate of DCU will form. Filter off the DCU and wash the solid with cold DCM.

  • Wash the filtrate with 1M HCl and saturated aqueous NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the general mechanisms for the activation of carboxylic acids by the different coupling reagents.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt - EDC byproduct HOBt HOBt Amide Amide Product HOBt_Ester->Amide + this compound - HOBt NBocPip This compound

Caption: EDC/HOBt Coupling Mechanism.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Active OAt-Ester Carboxylate->Active_Ester + HATU - Tetramethylurea HATU HATU Amide Amide Product Active_Ester->Amide + this compound NBocPip This compound

Caption: HATU Coupling Mechanism.

DCC_DMAP_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Amide Amide Product Acyl_Pyridinium->Amide + this compound - DMAP NBocPip This compound

Caption: DCC/DMAP Coupling Mechanism.

Experimental Workflow and Decision Making

The following diagrams outline a general workflow for this compound coupling reactions and a decision tree to aid in the selection of an appropriate coupling reagent.

Experimental_Workflow start Start reagent_prep Prepare Reactants: - Carboxylic Acid - this compound - Anhydrous Solvent start->reagent_prep coupling_reagent Select & Prepare Coupling Reagent & Base reagent_prep->coupling_reagent reaction_setup Set up Reaction (Inert atmosphere, cooling) coupling_reagent->reaction_setup activation Pre-activate Carboxylic Acid (if applicable) reaction_setup->activation coupling Add this compound & React activation->coupling monitoring Monitor Reaction (TLC, LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Coupling_Reagent_Decision_Tree start Substrate Characteristics? sterically_hindered Sterically Hindered? start->sterically_hindered Standard acid_sensitive Acid/Base Sensitive? start->acid_sensitive Delicate cost_consideration Cost a Major Factor? sterically_hindered->cost_consideration No hatu Use HATU sterically_hindered->hatu Yes acid_sensitive->hatu No (Mild Conditions) edc Use EDC/HOBt acid_sensitive->edc Yes edc_hobt Use EDC/HOBt cost_consideration->edc_hobt Yes dcc_dmap Use DCC/DMAP (if DCU removal is feasible) cost_consideration->dcc_dmap No

References

Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a critical intermediate in the pharmaceutical and chemical industries.[1][2][3] Its monosubstituted nature allows for the selective functionalization of the second nitrogen atom, making it a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs like Veratrazodone hydrochloride.[1] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions.[4] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on methods suitable for industrial production.

Applications of this compound

This compound is a key starting material in a wide range of chemical transformations, including:

  • Pharmaceutical Synthesis: It is a fundamental component in the synthesis of a diverse array of pharmaceutical compounds.[2][5]

  • Buchwald-Hartwig Amination: It readily participates in Buchwald-Hartwig amination reactions with various aryl halides to form N-arylpiperazine derivatives, which are common motifs in drug candidates.[1][6]

  • Peptide Synthesis: While less common than in other areas, it can be used in the synthesis of peptidomimetics and other complex molecules.

  • Polymer Chemistry: It has applications in the preparation of advanced polymers, such as α,β-poly(2-oxazoline) lipopolymers.[1]

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been developed. The choice of a particular route for industrial applications depends on factors such as cost, availability of starting materials, yield, purity, and scalability. The following table summarizes the key quantitative data for the most common synthetic routes.

ParameterRoute 1: Direct Boc-Protection of PiperazineRoute 2: Synthesis from Diethanolamine
Starting Materials Piperazine, Di-tert-butyl dicarbonate (Boc₂O)Diethanolamine, Thionyl chloride, Boc₂O, Ammonia
Key Advantages Fewer stepsHigh yield and purity, low-cost and readily available starting materials, milder reaction conditions.[3][7][8]
Key Disadvantages Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[3][7][8]More steps involved
Typical Overall Yield Moderate> 93.5%[3][8] (A specific example cites 94.3%[7])
Typical Purity Variable, requires significant purification> 99%[1] (A specific example cites 99.42%[7])
Scalability Scalable, but purification can be challenging on a large scale.Highly suitable for industrial production.[2][7][8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from Diethanolamine (Recommended for Industrial Applications)

This innovative method avoids the use of piperazine as a starting material and instead utilizes the cost-effective and readily available diethanolamine.[3][7][8] The synthesis proceeds in three main steps: chlorination, Boc protection, and aminolysis cyclization.

Step 1: Synthesis of Bis(2-chloroethyl)amine

  • Reaction Setup: In a suitable reactor, charge diethanolamine.

  • Chlorination: Slowly add thionyl chloride to the diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be in the range of 2.75-3.25:1.[7]

  • Reaction Conditions: Control the temperature during the addition. After the addition is complete, allow the reaction to proceed to completion.

  • Work-up: After the reaction, the resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate

  • Reaction Setup: To the crude bis(2-chloroethyl)amine from the previous step, add purified water. The amount of water should be 2-3 times the mass of the feed liquid from step 1.[7]

  • Boc Protection: Add an inorganic base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[7]

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature and stir for 12-16 hours.[7]

  • Work-up: After the reaction is complete, the product, tert-butyl bis(2-chloroethyl)carbamate, is separated.

Step 3: Synthesis of this compound

  • Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[7]

  • Reaction Conditions: Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to below 25°C.[7]

    • Perform liquid-liquid extraction using ethyl acetate.[7]

    • Dry the combined organic layers over anhydrous sodium sulfate.[7]

    • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[7]

    • Cool the residue to obtain this compound as a white to light yellow powder.[1]

Protocol 2: Synthesis of this compound from Piperazine

This is a more traditional method for the synthesis of this compound.

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[9]

  • Salt Formation (Optional but Recommended for Selectivity): To improve the selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[2][3]

  • Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product will be a mixture of mono- and di-Boc-piperazine.

    • Extensive purification, often involving washing with large amounts of water or column chromatography, is required to isolate the desired mono-protected product.[7][10]

Visualizations

Industrial_Synthesis_of_N_Boc_Piperazine cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Aminolysis Cyclization Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine Diethanolamine->BisChloroethylamine Reaction ThionylChloride Thionyl Chloride ThionylChloride->BisChloroethylamine TertButylCarbamate Tert-butyl bis(2-chloroethyl)carbamate BisChloroethylamine->TertButylCarbamate Reaction BocAnhydride Boc₂O BocAnhydride->TertButylCarbamate NBocPiperazine This compound TertButylCarbamate->NBocPiperazine Cyclization Ammonia Ammonia Water Ammonia->NBocPiperazine

Caption: Workflow for the industrial synthesis of this compound from diethanolamine.

Conclusion

For large-scale industrial applications, the synthesis of this compound starting from diethanolamine offers significant advantages in terms of yield, purity, cost-effectiveness, and the use of readily available raw materials. This method represents a more efficient and sustainable approach compared to the traditional direct Boc-protection of piperazine, which often suffers from lower yields and complex purification processes. The detailed protocols and comparative data provided in this document are intended to assist researchers and professionals in the chemical and pharmaceutical industries in optimizing the production of this vital synthetic intermediate.

References

Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine is a versatile building block in medicinal chemistry and drug discovery, primarily utilized for the generation of diverse molecular libraries through parallel synthesis. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. This mono-protection strategy is crucial for introducing molecular diversity by preventing symmetrical additions and enabling controlled, stepwise reactions. Subsequent deprotection of the Boc group allows for further diversification, making this compound a cornerstone reagent in the construction of compound libraries for high-throughput screening.

The piperazine moiety itself is a privileged scaffold found in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[1] Its incorporation into screening libraries is therefore a common strategy in lead discovery. This document provides an overview of the applications of this compound in parallel synthesis, with a focus on multicomponent reactions and solid-phase synthesis, complete with detailed experimental protocols and quantitative data.

Key Applications in Library Synthesis

This compound is instrumental in several parallel synthesis strategies, including:

  • Multicomponent Reactions (MCRs): Particularly the Ugi and split-Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. This compound can act as the amine component, leading to libraries of highly substituted piperazine derivatives.[2][3]

  • Solid-Phase Synthesis: this compound can be tethered to a solid support, enabling the use of excess reagents and simplifying purification through simple washing steps. This is highly amenable to automated parallel synthesis.[4]

  • Solution-Phase Parallel Synthesis: Used in the synthesis of discrete compounds in multi-well plates, often employing techniques like liquid-phase extraction for purification.

Quantitative Data Summary

The following tables summarize quantitative data from various library synthesis applications of this compound.

Table 1: Yields of Piperazine-Based Dopamine Receptor Ligands via Split-Ugi Reaction [2]

CompoundAcid ComponentIsocyanide ComponentYield (%)
1 1H-indole-2-carboxylic acid1-isocyano-4-methoxybenzeneHigh
2 N-(methoxymethyl)-1H-indole-2-carboxylic acid1-isocyano-4-methoxybenzeneHigh
3 1H-indole-2-carboxylic acid1-isocyano-4-bromobenzeneHigh
4 N-(methoxymethyl)-1H-indole-2-carboxylic acid1-isocyano-4-bromobenzeneHigh
17 2-(1H-indol-3-yl)acetic acid1-isocyano-4-methoxybenzeneComparable to 1-4
18 2-(N-(methoxymethyl)-1H-indol-3-yl)acetic acid1-isocyano-4-methoxybenzeneComparable to 1-4
19 2-(1H-indol-3-yl)acetic acid1-isocyano-4-bromobenzeneComparable to 1-4
20 2-(N-(methoxymethyl)-1H-indol-3-yl)acetic acid1-isocyano-4-bromobenzeneComparable to 1-4

Table 2: Yields of Deprotected this compound Derived Mannich Bases [5]

CompoundAniline DerivativeYield (%)
1a Aniline52-80
1b 2-Nitroaniline52-80
1c 3-Nitroaniline52-80
1d 4-Nitroaniline52-80

Experimental Protocols

Protocol 1: General Procedure for Split-Ugi Reaction for Piperazine Library Synthesis[2]

This protocol describes the synthesis of 1,4-disubstituted piperazine derivatives.

Materials:

  • This compound (or piperazine for direct use in split-Ugi)

  • Selected carboxylic acid (e.g., 1H-indole-2-carboxylic acid)

  • Formaldehyde (or other carbonyl component)

  • Selected isocyanide (e.g., 1-isocyano-4-methoxybenzene)

  • Methanol (reflux grade)

Procedure:

  • To a solution of the carboxylic acid in methanol, add piperazine, formaldehyde, and the isocyanide.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific substrates used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired split-Ugi product.

Protocol 2: Synthesis and Deprotection of this compound Derived Mannich Bases[5]

This protocol outlines a two-step process for generating a library of N-((piperazin-1-yl)methyl)benzenamines.

Step A: Synthesis of Boc-protected Mannich Base

  • Dissolve this compound (0.01 mol, 1.86 g) and the desired aniline derivative (0.01 mol) in a suitable amount of ethanol.

  • To the stirred reaction mixture, add formalin (37%, 1 mL).

  • Reflux the mixture for 5 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Filter the resulting precipitate to collect the Boc-protected product.

Step B: Deprotection of the Boc Group

  • Dissolve the Boc-protected Mannich base from Step A in 6N HCl (60 mL).

  • Wash the acidic solution with ether (3 x 50 mL) to remove any non-polar impurities.

  • Basify the aqueous phase with solid KOH to a pH of 11.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final deprotected Mannich base.

Protocol 3: Solid-Phase Synthesis of Piperazine-Tethered Thiazoles[4]

This protocol describes the parallel synthesis of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives on a solid support.

Materials:

  • Resin-bound starting material in "tea bags" (polypropylene mesh packets)

  • This compound

  • 4-chloromethyl-2-amino thiazole intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Various carboxylic acids for diversification

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Tetrahydrofuran (THF)

Procedure:

  • Loading of Piperazine: Swell the resin in the tea bags with DCM. React the resin with a solution of this compound to attach the piperazine scaffold. Wash thoroughly with DCM.

  • Reaction with Thiazole: React the piperazine-loaded resin with a solution of the 4-chloromethyl-2-amino thiazole intermediate. Wash the tea bags extensively with DCM to remove excess reagents.

  • Boc Deprotection: Place the tea bags in a 55% solution of TFA in DCM and shake for 30 minutes.

  • Neutralization and Washing: Wash the tea bags thoroughly with DCM (3x), followed by neutralization with 5% DIEA in DCM (4x), and a final series of DCM washes (3x).

  • Library Diversification (Acylation): a. Place each tea bag into a separate reaction vessel containing a solution of a unique carboxylic acid (10 equivalents) in THF. b. Add a coupling agent such as DIC (10 equivalents) to each vessel. c. Allow the reactions to proceed to completion.

  • Washing and Cleavage: Wash the tea bags thoroughly with THF and DCM to remove all soluble reagents and byproducts. Cleave the final compounds from the resin using an appropriate cleavage cocktail.

  • Product Isolation: Isolate and purify the individual library members as required.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products BocPip This compound (Amine) MCR One-Pot Multicomponent Reaction BocPip->MCR Ald Aldehyde/Ketone (Carbonyl) Ald->MCR Acid Carboxylic Acid Acid->MCR Iso Isocyanide Iso->MCR Ugi_Product α-Acylamino Amide Adduct MCR->Ugi_Product Ugi Reaction Library Diverse Piperazine Library Ugi_Product->Library Diversification

Caption: Workflow for generating a diverse piperazine library using the Ugi multicomponent reaction.

Solid_Phase_Synthesis_Workflow Start Solid Support (Resin) Load Couple this compound Start->Load Wash1 Wash Load->Wash1 Deprotect Boc Deprotection (e.g., TFA) Wash1->Deprotect Wash2 Wash & Neutralize Deprotect->Wash2 Diversify Couple Diverse Building Blocks (e.g., Acylation, Alkylation) Wash2->Diversify Repeat for Multiple Steps Wash3 Wash Diversify->Wash3 Cleave Cleave from Resin Wash3->Cleave Purify Purify Library Members Cleave->Purify Final_Library Final Compound Library Purify->Final_Library

Caption: General workflow for the solid-phase parallel synthesis of a piperazine-based library.

Conclusion

This compound is an invaluable tool for the efficient construction of diverse chemical libraries. Its application in both solution-phase multicomponent reactions and solid-phase parallel synthesis provides medicinal chemists with robust and flexible strategies for generating novel compounds for drug discovery programs. The protocols and workflows outlined in this document serve as a practical guide for researchers looking to leverage the synthetic utility of this compound in their library synthesis efforts.

References

Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the C-H functionalization of N-Boc-piperazine, a critical scaffold in modern drug discovery. The piperazine moiety is a privileged structure found in numerous FDA-approved drugs, including the blockbuster anti-cancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[1][2] Direct functionalization of the piperazine core via C-H activation offers a powerful strategy for the rapid generation of diverse analogs, enabling extensive structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2]

This document details two primary methodologies for the α-C-H functionalization of this compound: α-Lithiation/Trapping and Visible-Light Photoredox Catalysis . These techniques provide access to a wide range of α-aryl, α-vinyl, and α-alkyl substituted piperazines.

Key Methodologies and Applications

The ability to introduce substituents directly onto the carbon framework of the piperazine ring allows for the fine-tuning of physiochemical and pharmacological properties. This is particularly relevant in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, two major classes of drug targets.

α-Lithiation and Electrophilic Trapping

This classical organometallic approach involves the deprotonation of a C-H bond alpha to the nitrogen atom of the this compound using a strong base, followed by quenching the resulting organolithium species with an electrophile. This method is highly effective for introducing a variety of functional groups. Both diamine-mediated and more operationally simple diamine-free protocols have been developed.[2] Asymmetric variants using chiral ligands like (-)-sparteine can provide enantiomerically enriched products.

Visible-Light Photoredox Catalysis

A milder and increasingly popular alternative, photoredox catalysis utilizes visible light and a photocatalyst to generate a reactive α-amino radical from the this compound. This radical can then undergo coupling with a range of partners, including aryl, vinyl, and alkyl groups.[1][2] This method is characterized by its excellent functional group tolerance and mild reaction conditions. Iridium-based photocatalysts, such as Ir(ppy)₃, and organic dyes are commonly employed.[1][2]

Data Presentation: Quantitative Comparison of C-H Functionalization Methods

The following tables summarize quantitative data for the α-functionalization of this compound using the described methodologies.

Table 1: α-Lithiation/Trapping of N-Boc-N'-benzylpiperazine

ElectrophileProductYield (%)Reference
Me₃SiClα-Trimethylsilyl74[3]
Bu₃SnClα-Tributylstannyl60[3]
MeIα-Methyl65[3]
Methyl Chloroformateα-Methoxycarbonyl68[3]
Paraformaldehydeα-Hydroxymethyl72 (as oxazolidinone)[3]
Benzophenoneα-(Diphenylhydroxymethyl)90 (as oxazolidinone)[3]

Table 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

Arylating AgentPhotocatalystBaseSolventYield (%)Reference
1,4-DicyanobenzeneIr(ppy)₃NaOAcDMF95[2]
4-ChlorobenzonitrileIr(ppy)₃NaOAcDMF88[2]
4-TrifluoromethylbenzonitrileIr(ppy)₃NaOAcDMF85[2]

Table 3: Photoredox-Catalyzed α-Vinylation and α-Alkylation of N-Boc-N'-phenylpiperazine

| Coupling Partner | Functionalization Type | Photocatalyst | Additive | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Vinyl Sulfone | Vinylation | Ir(ppy)₃ | CsOAc | DCE | 74 |[2] | | Methyl Acrylate | Alkylation | Acridinium Dye | - | MeCN | 85 |[2] | | Acrylonitrile | Alkylation | Acridinium Dye | - | MeCN | 82 |[2] |

Experimental Protocols

Protocol 1: General Procedure for Diamine-Free α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol is adapted from the work of O'Brien and coworkers.

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Electrophile (e.g., trimethylsilyl chloride, methyl iodide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.

  • Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol is based on the work of MacMillan and coworkers.[2]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])

  • Sodium acetate (NaOAc)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for α-Lithiation/Trapping

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in anhydrous THF cool Cool to -78 °C prep->cool Under N2 atmosphere lithiation Add s-BuLi (1.3 eq) Stir for 1h cool->lithiation trapping Add Electrophile (1.5-2.0 eq) Warm to RT lithiation->trapping Formation of α-lithiated intermediate quench Quench with NH4Cl/NaOH trapping->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify product α-Functionalized Piperazine purify->product

Caption: Workflow for α-lithiation and trapping of this compound.

Logical Relationship in Photoredox Catalysis

G cluster_catalytic_cycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation & Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET PC_reduced PC- PC_excited->PC_reduced Reductive Quenching (alternative pathway) PC_oxidized->PC Regeneration piperazine This compound piperazine_radical α-Amino Radical piperazine->piperazine_radical Oxidation product α-Functionalized Piperazine piperazine_radical->product Coupling coupling_partner Coupling Partner (e.g., Aryl Nitrile) coupling_partner->product

Caption: Key steps in the photoredox-catalyzed C-H functionalization.

Application in Kinase Inhibitor Analog Synthesis and Signaling

The synthesis of α-aryl piperazine analogs is highly relevant for the development of kinase inhibitors. Many kinase inhibitors feature a piperazine moiety that interacts with the solvent-exposed region of the ATP-binding pocket. The introduction of substituents at the α-position can be used to probe for additional interactions and improve potency and selectivity. For instance, analogs of Imatinib, a BCR-Abl kinase inhibitor, could be synthesized to target mutations that confer drug resistance.

G cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_pathway Targeted Signaling Pathway start This compound ch_func C-H Functionalization (e.g., Photoredox Arylation) start->ch_func analog α-Aryl Piperazine Analog Library ch_func->analog screen Kinase Activity Assay (e.g., BCR-Abl) analog->screen sar Structure-Activity Relationship (SAR) screen->sar lead Lead Compound sar->lead bcr_abl BCR-Abl (Oncogenic Kinase) lead->bcr_abl Inhibition receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation bcr_abl->ras bcr_abl->proliferation

Caption: Workflow from analog synthesis to targeting a representative kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mono-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of di-Boc-piperazine during the synthesis of the mono-protected product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-Boc-piperazine?

The main difficulty arises from the similar reactivity of the two secondary amine groups on the piperazine ring. This equivalency often leads to a reaction mixture containing the unreacted piperazine, the desired mono-Boc-piperazine, and the undesired 1,4-di-Boc-piperazine byproduct.[1]

Q2: How does the formation of di-Boc-piperazine occur?

Di-Boc-piperazine is formed when a second molecule of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), reacts with the remaining free nitrogen of the already mono-protected piperazine. This is a common side reaction, especially when using an excess of the protecting agent or when the reaction is not carefully controlled.

Q3: What are the general strategies to avoid the formation of the di-Boc byproduct?

Several strategies can be employed to favor the formation of mono-Boc-piperazine:

  • Protonation of one nitrogen: By adding an acid, one of the nitrogen atoms can be protonated, rendering it less nucleophilic and thus less likely to react.[1][2][3][4]

  • Control of stoichiometry: Carefully controlling the molar ratio of the reactants, often by using an excess of piperazine or a substoichiometric amount of Boc₂O, can statistically favor mono-protection.[5]

  • Slow addition of reagents: Adding the Boc-protecting agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which minimizes the chance of a second reaction.[5]

  • Use of alternative protecting group sources: Some methods employ different reagents that can offer better selectivity.

  • Flow chemistry: This technique allows for precise control over reaction conditions, which can maximize the yield of the mono-protected product.[6]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of mono-Boc-piperazine and provides recommended solutions.

Issue Potential Cause Recommended Solution
Low yield of mono-Boc-piperazine and significant di-Boc-piperazine formation The second nitrogen of the mono-protected piperazine is reacting with the Boc anhydride.1. Protonation Strategy: Use one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to deactivate one nitrogen atom.[1][3] 2. Adjust Stoichiometry: Use a slight excess of piperazine relative to di-tert-butyl dicarbonate (Boc₂O). A molar ratio of approximately 1:0.8 (piperazine:Boc₂O) has been shown to be effective in flow chemistry.[6] 3. Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1]
Difficulty in separating mono-Boc-piperazine from the di-Boc byproduct and starting material The products and starting material have similar polarities, making chromatographic separation challenging.1. Acid-Base Extraction: After the reaction, perform an acidic wash (e.g., with 1 M HCl) to remove any unreacted piperazine and the mono-Boc product into the aqueous layer, leaving the di-Boc byproduct in the organic layer. Then, basify the aqueous layer (e.g., with 20% NaOH to pH 10) and extract the mono-Boc-piperazine with an organic solvent like dichloromethane (DCM) or chloroform.[3] 2. Recrystallization: The di-Boc byproduct can often be purified by recrystallization from a suitable solvent such as ethanol or hexanes.[1]
Reaction is sluggish or does not go to completion Reaction conditions may not be optimal, or the reagents may not be sufficiently reactive.1. Catalysis: Consider adding a catalyst. For instance, iodine (10 mol%) has been used to catalyze the Boc-protection of diamines in the presence of an acid.[3] 2. Solvent Choice: Ensure the solvent is appropriate. Methanol is a common choice for the protonation strategy, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used in the presence of a base like triethylamine.[1][7] 3. Temperature Control: While initial addition is often at 0 °C, allowing the reaction to warm to room temperature and stir for several hours is typically necessary for completion.[1]
Formation of unwanted side products other than di-Boc-piperazine The starting materials may be degrading, or there might be competing reactions.1. Purity of Reagents: Ensure that the piperazine and Boc₂O are of high purity. 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection Using Acid Mediation

This protocol utilizes the deactivation of one nitrogen atom through protonation to achieve selective mono-protection.[1][3]

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • 5% Sodium thiosulfate solution

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

    • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

  • Isolation: Extract the aqueous layer multiple times with chloroform or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.

Protocol 2: Synthesis of 1,4-Di-Boc-piperazine (for comparison)

This protocol is designed for the exhaustive protection of both piperazine nitrogens and serves as a reference for what to avoid when seeking mono-protection.[1]

Materials:

  • Piperazine (1.0 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (2.2 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.5 equiv.)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in DCM or THF (to a concentration of approx. 0.5 M).

  • Base Addition: Add triethylamine (2.2 equiv.).

  • Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or hexanes.

Visualizations

Reaction Mechanism of Mono-Boc Protection

Mono_Boc_Protection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse and Product Formation Piperazine Piperazine Mono_Protonated Mono-protonated Piperazine Piperazine->Mono_Protonated + H+ H_plus H+ Boc2O Boc₂O Tetrahedral_Intermediate Tetrahedral Intermediate Mono_Protonated->Tetrahedral_Intermediate + Boc₂O Mono_Boc_Piperazine Mono-Boc-Piperazine Tetrahedral_Intermediate->Mono_Boc_Piperazine Byproducts t-Butoxide + CO₂ Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of selective mono-Boc protection via protonation.

Experimental Workflow for Selective Mono-Boc-Piperazine Synthesis

Experimental_Workflow start Start dissolve Dissolve Piperazine in Methanol (0°C) start->dissolve add_acid Add Acid (e.g., TFA) Dropwise dissolve->add_acid stir1 Stir for 15-30 min at 0°C add_acid->stir1 add_boc2o Add Boc₂O Solution Dropwise stir1->add_boc2o react Warm to RT Stir for 3-5 hours add_boc2o->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Work-up: 1. Evaporate Solvent 2. Na₂S₂O₃ wash 3. Basify to pH 10 monitor->workup Reaction Complete extract Extract with DCM or Chloroform workup->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Column Chromatography (if needed) dry_concentrate->purify end Mono-Boc-Piperazine dry_concentrate->end Sufficiently Pure purify->end Pure Product

References

Technical Support Center: Mono-Boc Protection of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the selective mono-Boc protection of piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-Boc protection of piperazine?

The main difficulty is achieving selective protection at only one of the two secondary amine groups.[1] Because both nitrogen atoms have similar reactivity, the reaction often produces a mixture of the desired mono-Boc protected piperazine, the di-Boc protected byproduct, and unreacted starting material.[1]

Q2: Why is di-protection a common side reaction?

Di-protection occurs because the mono-protected product still possesses a free secondary amine that can react with the Boc-anhydride (Boc₂O) present in the reaction mixture. Standard reaction conditions without careful control of stoichiometry or reactivity can easily lead to the formation of the thermodynamically stable 1,4-di-Boc-piperazine.[1][2]

Q3: What are the most effective strategies to maximize the yield of mono-Boc piperazine?

Several successful strategies have been developed to favor mono-protection:

  • Acid Mediation: This is one of the most effective methods.[1] By adding one equivalent of an acid (like HCl, TFA, or acetic acid), one nitrogen atom of piperazine is protonated to form a piperazinium salt.[1][3][4] This deactivates it towards electrophilic attack by Boc₂O, allowing the free nitrogen to react selectively. This method can achieve high yields of 70-80%.[1][5]

  • Stoichiometric Control: Using a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can favor the mono-protected product. However, this approach results in incomplete conversion of the starting piperazine.[1][6] Conversely, using a large excess of piperazine can also favor mono-protection, but this is often impractical for valuable or complex derivatives.[5]

  • Flow Chemistry: Microreactor technology provides precise control over reaction parameters like stoichiometry and temperature.[1] This technique has been shown to achieve yields of around 45% by optimizing the molar ratio of Boc₂O to piperazine.[1][6]

Q4: How does the work-up and purification process separate the mono-Boc product from the di-Boc and unreacted piperazine?

The purification relies on the different properties of the three main components:

  • Unreacted Piperazine: Being a basic diamine, it is highly soluble in acidic aqueous solutions.

  • Mono-Boc Piperazine: This product has one basic nitrogen and one protected nitrogen. It can be protonated and will be soluble in acidic water, but it can be extracted into an organic solvent after basifying the aqueous layer to a pH of ~10.[1][5]

  • Di-Boc Piperazine: This byproduct has no basic nitrogens and is neutral. It is not soluble in acidic water and can be removed by extraction with a nonpolar solvent (like diethyl ether) from the acidified reaction mixture.[1][5]

A typical work-up involves acidifying the mixture, washing with a nonpolar solvent to remove the di-Boc byproduct, then basifying the aqueous layer and extracting with a solvent like DCM or chloroform to isolate the desired mono-Boc product.[1][5]

Troubleshooting Guide

dot

TroubleshootingFlowchart Troubleshooting Flowchart for Mono-Boc Protection start Low Yield or Purity of Mono-Boc Piperazine high_diboc High Di-Boc Formation start->high_diboc Symptom high_sm High Unreacted Starting Material start->high_sm Symptom difficult_sep Difficult Purification start->difficult_sep Symptom cause_diboc1 Cause: Boc₂O equivalence too high (>1.0) high_diboc->cause_diboc1 cause_diboc2 Cause: Reaction temp too high or time too long high_diboc->cause_diboc2 cause_diboc3 Cause: Ineffective N-deactivation (in acid-mediated method) high_diboc->cause_diboc3 cause_sm1 Cause: Boc₂O equivalence too low (<1.0) high_sm->cause_sm1 cause_sm2 Cause: Reaction temp too low or time too short high_sm->cause_sm2 cause_sm3 Cause: Poor quality Boc₂O reagent high_sm->cause_sm3 cause_sep1 Cause: Incorrect pH during extraction difficult_sep->cause_sep1 cause_sep2 Cause: Emulsion formation during work-up difficult_sep->cause_sep2 sol_diboc1 Solution: Use 1.0 equiv. Boc₂O with acid mediation or ~0.8 equiv. in flow chemistry. cause_diboc1->sol_diboc1 sol_diboc2 Solution: Run reaction at 0°C to room temperature and monitor closely by TLC/GC-MS. cause_diboc2->sol_diboc2 sol_diboc3 Solution: Ensure 1.0 equiv. of strong acid (HCl, TFA) is added and stirred before Boc₂O addition. cause_diboc3->sol_diboc3 sol_sm1 Solution: Use 1.0 equiv. of Boc₂O (acid-mediated method). cause_sm1->sol_sm1 sol_sm2 Solution: Allow reaction to stir at room temp for 3-5 hours. cause_sm2->sol_sm2 sol_sm3 Solution: Use fresh or purified Boc₂O. cause_sm3->sol_sm3 sol_sep1 Solution: Wash with ether at low pH to remove di-Boc. Adjust to pH >10 before extracting mono-Boc. cause_sep1->sol_sep1 sol_sep2 Solution: Add brine to break emulsion or filter through Celite. cause_sep2->sol_sep2

Caption: Troubleshooting flowchart for mono-Boc protection.

Problem: My reaction produced a low yield of the mono-Boc piperazine and a high amount of the di-Boc byproduct.

  • Possible Cause 1: The stoichiometry of the Boc-anhydride (Boc₂O) was too high. Using more than one equivalent of Boc₂O relative to piperazine will inevitably lead to a higher prevalence of the di-protected product.[1]

  • Solution 1: If using the acid-mediated method, ensure you are using exactly 1.0 equivalent of Boc₂O. If you are not using an acid, consider reducing the Boc₂O to sub-stoichiometric amounts (e.g., 0.8 equivalents) and accept that some starting material will remain.[1][6]

  • Possible Cause 2: Ineffective deactivation of one nitrogen atom. If the acid was not added correctly or in the proper amount, both nitrogens remain highly nucleophilic.

  • Solution 2: In the acid-mediated protocol, ensure that exactly 1.0 equivalent of a suitable acid (e.g., HCl, TFA) is added and allowed to stir with the piperazine to form the salt before the dropwise addition of Boc₂O.[1][5]

Problem: My reaction has a low conversion rate, with a large amount of unreacted piperazine remaining.

  • Possible Cause 1: The stoichiometry of the Boc-anhydride was too low.

  • Solution 1: Ensure you are using at least 0.8 equivalents of Boc₂O. For full conversion of the mono-protected product, the acid-mediated method with 1.0 equivalent of Boc₂O is recommended.[1]

  • Possible Cause 2: The reaction was not allowed to proceed for long enough, or the temperature was too low.

  • Solution 2: Monitor the reaction progress using TLC or GC-MS. A typical reaction at room temperature may require 3-5 hours to reach completion.[1]

Problem: I am having difficulty separating the mono-Boc product from the di-Boc byproduct and starting material.

  • Possible Cause 1: The pH of the aqueous phase was not correctly adjusted during the extraction work-up.

  • Solution 1: Follow a sequential extraction protocol. First, ensure the aqueous phase is acidic (pH ~2-3) and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove the neutral di-Boc byproduct.[1] Afterwards, basify the aqueous layer to pH >10 with a base like NaOH before extracting your desired mono-Boc product with a solvent such as DCM or chloroform.[5]

  • Possible Cause 2: The mono-Boc product has some solubility in both aqueous and organic layers, leading to poor separation.

  • Solution 2: Perform multiple extractions (e.g., 3-4 times) of the basified aqueous layer to ensure maximum recovery of the mono-Boc product. Combining the organic extracts, drying over sodium sulfate, and concentrating is standard procedure.[1] If purity is still an issue, column chromatography may be necessary.[1][5]

Comparison of Mono-Protection Methods

The selection of the synthetic method significantly influences the yield and selectivity of the reaction. The following table summarizes quantitative data from various reported methods.

MethodBoc₂O (equiv.)SolventAdditional Reagent (equiv.)Temp. (°C)Yield (%)Reference
Acid Mediated1.0MethanolHCl (1.0)0 to RT70 - 80[1]
Acid Mediated1.0MethanolTFA (1.0)0 to RT~55
Acid Mediated-Glacial Acetic AcidAcetic Acid (Solvent)--[2]
Flow Chemistry0.8MethanolNone3045[1][6]
Catalytic-Solvent-freeIodine (catalytic)RT~80*[1][5]

Yield reported for a similar diamine (bispidine), but the method was optimized on piperazine.

Key Experimental Protocols

dot

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Dissolve Reagents) addition 2. Reagent Addition (e.g., Boc₂O) setup->addition stirring 3. Stirring & Monitoring (TLC / GC-MS) addition->stirring quench 4. Quench Reaction stirring->quench extraction 5. Liquid-Liquid Extraction quench->extraction dry 6. Dry & Concentrate extraction->dry purify 7. Final Purification (e.g., Chromatography) dry->purify

Caption: General experimental workflow for Boc-protection.[1]

Protocol 1: Selective Synthesis of 1-Boc-piperazine (Acid-Mediated)

This protocol is highly effective for achieving selective mono-protection with high yields.[1]

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to make an approx. 0.5 M solution) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: While stirring, add a solution of hydrochloric acid (HCl, 1.0 equiv.) or trifluoroacetic acid (TFA, 1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C to ensure complete formation of the piperazinium salt.[1][5]

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.[1]

  • Work-up (Solvent Removal): Once the reaction is complete, remove the methanol solvent under reduced pressure (in vacuo).[1]

  • Work-up (Di-Boc Removal): Add a 5% sodium thiosulfate solution to the residue. Extract this aqueous mixture with a nonpolar solvent like diethyl ether (2x) to remove any neutral di-Boc byproduct.[1][5] Discard the organic layers.

  • Isolation: Adjust the pH of the remaining aqueous layer to ~10 with a base (e.g., 20% NaOH solution).[1][5]

  • Extraction: Extract the basic aqueous layer multiple times (3x) with dichloromethane (DCM) or chloroform.[1][5]

  • Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 1-Boc-piperazine product.[1] If further purification is needed, column chromatography can be performed.[1][5]

Protocol 2: Synthesis of 1,4-Di-Boc-piperazine (for comparison)

This protocol is designed for the exhaustive protection of both piperazine nitrogens.[1]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Base Addition: Add triethylamine (TEA, 2.2 equiv.).

  • Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise.[1]

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[1]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent use.[1]

Reaction Overview

dot

ReactionScheme Mono-Boc Protection Reaction Pathways piperazine Piperazine mono_boc Desired Product: 1-Boc-Piperazine piperazine->mono_boc + 1 eq. Boc₂O (Controlled) di_boc Byproduct: 1,4-Di-Boc-Piperazine piperazine->di_boc + >2 eq. Boc₂O (Uncontrolled) unreacted_sm Unreacted Piperazine piperazine->unreacted_sm < 1 eq. Boc₂O boc2o Boc₂O boc2o->di_boc + >2 eq. Boc₂O (Uncontrolled) mono_boc->di_boc + 1 eq. Boc₂O

Caption: Reaction pathways in the Boc-protection of piperazine.

References

Troubleshooting N-Boc-piperazine deprotection side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for common side reactions and issues encountered during the acidic deprotection of N-Boc-piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule.[1][2][3]

Q2: My deprotection reaction is incomplete. What are the common causes?

A2: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1][2]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1][2]

  • Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be needed, but this can also increase side reactions.[1][2]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.[1]

Q3: What are scavengers and why are they important?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1][4]

Q4: Which acidic reagents are typically used for Boc deprotection?

A4: The most common reagents are trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like dioxane or methanol.[2][5][6][7]

Troubleshooting Guide

Issue 1: Low Yield of Deprotected Piperazine

If you are experiencing low yields of your desired product, consult the following troubleshooting workflow.

G start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete (Low isolated yield) check_completion->complete Yes increase_acid Increase acid concentration/equivalents (e.g., 25-50% TFA in DCM or 4M HCl) incomplete->increase_acid increase_time Increase reaction time and monitor progress incomplete->increase_time increase_temp Gently warm reaction (e.g., to 40°C) (Use with caution) incomplete->increase_temp workup_issue Review work-up procedure. - Ensure complete extraction. - Check pH during basification. complete->workup_issue purification_issue Optimize purification. - Consider alternative chromatography. - Check for product loss during solvent removal. complete->purification_issue

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products (t-Butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from t-butylation.

Reaction Pathway for Side Product Formation

The diagram below illustrates the main deprotection pathway and the competing side reaction where the tert-butyl cation alkylates a nucleophile.

G cluster_main Deprotection Reaction cluster_side Side Reaction BocPip This compound Derivative Protonated Protonated Intermediate BocPip->Protonated + H+ (TFA/HCl) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu+) Protonated->tBuCation Elimination DeprotectedPip Deprotected Piperazine (as salt) CarbamicAcid->DeprotectedPip - CO2 SideProduct t-Butylated Side Product (t-Bu-Nu) tBuCation->SideProduct Alkylation TrappedCation Trapped Cation (e.g., t-Bu-Scavenger) tBuCation->TrappedCation Trapping Nucleophile Nucleophile (Nu:) (e.g., another piperazine, Trp, Met) Scavenger Scavenger (e.g., TIS, TES, Anisole)

Caption: Mechanism of Boc deprotection and side product formation.

Solutions to Minimize Side Products

The most effective way to prevent t-butylation is to use scavengers.[2] These compounds are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.

ScavengerTarget Residue/FunctionalityTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) General purpose, reduces trityl groups2.5 - 5%Often used in combination with water.
Triethylsilane (TES) General purpose2.5 - 5%A common choice for many applications.[1][2]
Anisole Tryptophan, Tyrosine1 - 5%Prevents alkylation of electron-rich aromatic rings.[3][4]
Thioanisole Methionine, Cysteine5%Protects sulfur-containing residues. Avoid if Tryptophan is present.[1][4]
Water General purpose2.5 - 5%Can act as a scavenger and helps dissolve intermediates.[1][2]

A standard scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general starting point for deprotection using TFA in DCM.

  • Preparation: Dissolve the this compound substrate in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[2]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The product is typically isolated as the TFA salt.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and yields the hydrochloride salt.

  • Preparation: Dissolve the this compound substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. The reaction is often run with a large excess of HCl.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Protocol 3: Deprotection and Conversion to Free Base

This protocol describes the steps to obtain the neutral (free base) piperazine after deprotection.

  • Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.

  • Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.

  • Washing: Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any organic-soluble impurities or scavengers.[8]

  • Basification: Cool the aqueous layer in an ice bath and basify by adding a strong base (e.g., solid KOH or concentrated NaOH solution) until the pH is greater than 11.[8]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.[8]

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[9]

References

Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of your N-Boc-piperazine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound coupling reactions?

A1: Researchers often face several challenges, including low product yields, the occurrence of side reactions such as epimerization (loss of stereochemical integrity at a chiral center), and difficulties in purifying the final product. This compound can be a challenging substrate due to its steric bulk and the potential for the second nitrogen to interfere with the reaction.

Q2: Which coupling reagents are most effective for this compound amide bond formation?

A2: The choice of coupling reagent is critical and often depends on the specific carboxylic acid substrate. For routine couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are commonly used. However, for more challenging or sterically hindered couplings, uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective and lead to faster reactions and higher yields.

Q3: What is the role of a base in these coupling reactions, and which one should I choose?

A3: A non-nucleophilic organic base is typically required to neutralize the acid liberated during the reaction and to facilitate the coupling process. The most commonly used bases are diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). The choice of base can be crucial, as a hindered base like DIPEA is often preferred to minimize side reactions.

Q4: How can I minimize epimerization during the coupling of chiral carboxylic acids to this compound?

A4: Epimerization is a significant concern when coupling amino acid derivatives or other chiral carboxylic acids. To minimize this side reaction, it is recommended to:

  • Use additives such as HOBt or HOAt.

  • Employ coupling reagents known for low epimerization rates, such as HATU or COMU.

  • Maintain low reaction temperatures.

  • Minimize the pre-activation time of the carboxylic acid before adding the amine.

Q5: What are the best practices for purifying the product of an this compound coupling reaction?

A5: Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other impurities. Standard purification techniques include:

  • Aqueous workup: Washing the organic layer with dilute acid, base, and brine can remove many common impurities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

  • Column chromatography: Silica gel chromatography is a common method for purifying coupling reaction products. The choice of eluent will depend on the polarity of the product.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Coupling Reagent For sterically hindered or electron-deficient carboxylic acids, standard reagents like EDC/HOBt may be insufficient. Switch to a more powerful reagent such as HATU, HBTU, or PyBOP.
Suboptimal Reaction Temperature While low temperatures are often used to prevent side reactions, some sluggish couplings may benefit from a moderate increase in temperature. Monitor the reaction closely for any increase in impurity formation.
Incorrect Stoichiometry Ensure that the coupling reagent and base are used in the correct stoichiometric amounts, typically a slight excess (1.1-1.5 equivalents) relative to the limiting reagent.
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM, or acetonitrile). If solubility is an issue, consider switching to a different solvent system.
Deactivated Coupling Reagent Coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere.
Problem 2: Presence of Significant Impurities or Side Products
Possible Cause Suggested Solution
Epimerization of Chiral Carboxylic Acid Add HOBt or HOAt to the reaction mixture. Use a coupling reagent known for low racemization (e.g., COMU). Perform the reaction at 0 °C or lower.
Formation of N-acylurea byproduct (with carbodiimides) Add HOBt to the reaction, which minimizes the formation of this stable byproduct.
Guanidinylation of the Amine (with uronium/aminium reagents) This can occur if the coupling reagent is in excess or if the activation of the carboxylic acid is slow. Use phosphonium-based reagents like PyBOP to avoid this side reaction.
Reaction with the Solvent (DMF) In some cases, the activated carboxylic acid can react with DMF. If this is suspected, switch to a different solvent such as DCM or acetonitrile.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentClassKey AdvantagesPotential DisadvantagesTypical Conditions
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (for EDC).Slower reaction rates, potential for N-acylurea formation, less effective for hindered substrates.DCM or DMF, 0 °C to RT
HATU Uronium/AminiumHigh coupling efficiency, fast reaction rates, low epimerization.Higher cost, potential for guanidinylation of the amine.DMF or NMP, DIPEA, RT
HBTU Uronium/AminiumGood coupling efficiency, widely used.Can lead to more impurities compared to HATU.DMF or NMP, DIPEA, RT
PyBOP PhosphoniumHigh coupling efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.DMF or DCM, DIPEA, RT
T3P® Phosphonic AnhydrideLow toxicity, water-soluble byproducts.Can be less effective for highly hindered substrates.EtOAc or MeCN, Pyridine or DIPEA
COMU UroniumHigh efficiency, reduced epimerization, safer than benzotriazole-based reagents.Higher cost.DMF or NMP, DIPEA, RT

Experimental Protocols

General Protocol for Amide Coupling of this compound using HATU
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).

  • Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, This compound, & HATU in DMF add_base Add DIPEA at 0 °C start->add_base stir Stir at Room Temperature (2-16 h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for an this compound amide coupling reaction.

Troubleshooting_Decision_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in this compound Coupling Reaction cause1 Inefficient Reagents? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Side Reactions? start->cause3 solution1a Switch to HATU, HBTU, or PyBOP cause1->solution1a solution1b Check Reagent Quality cause1->solution1b solution2a Increase Reaction Temperature cause2->solution2a solution2b Prolong Reaction Time cause2->solution2b solution3a Add HOBt/HOAt to suppress epimerization cause3->solution3a solution3b Use Phosphonium Reagent (e.g., PyBOP) to avoid guanidinylation cause3->solution3b

Caption: A decision tree for troubleshooting low-yield this compound coupling reactions.

Technical Support Center: N-Boc-Piperazine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of N-Boc-piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is achieving selective mono-protection of piperazine. Due to the similar reactivity of the two secondary amine groups, the reaction often yields a mixture of the desired mono-Boc-piperazine, the di-Boc-piperazine byproduct, and unreacted piperazine starting material.[1] Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the mono-protected product.

Q2: How can I minimize the formation of the di-Boc-piperazine byproduct?

A2: Several strategies can be employed to minimize di-protection. One common method is to use piperazine in excess relative to the Boc-anhydride. Another effective approach is the in-situ formation of a piperazine salt, for example, by reacting it with acetic acid before the addition of the acylating agent.[2] This protonates one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-acylation. Careful control of the reaction temperature, typically keeping it low, can also enhance selectivity.

Q3: What are the recommended solvents for the Boc-protection of piperazine?

A3: The choice of solvent can significantly impact the reaction's outcome. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. For scale-up, considering greener and more cost-effective solvents is often necessary. Some protocols also utilize aqueous conditions or biphasic systems to control the reaction.[3]

Q4: Are there alternative, more scalable synthetic routes to this compound that avoid using expensive anhydrous piperazine?

A4: Yes, alternative routes suitable for industrial production have been developed. One patented method starts from the more readily available and less expensive diethanolamine.[4][5][6] This process involves a three-step synthesis: chlorination of diethanolamine, followed by Boc protection, and finally an aminolysis cyclization to form this compound.[4][5][6] This method is reported to have high yields and purity, making it a viable option for large-scale manufacturing.[4][5]

Q5: What are the key safety considerations when working with the synthesis of this compound at scale?

A5: On a large scale, it is important to consider the hazards associated with the reagents and solvents used. For instance, some traditional methods use toluene, which has associated health risks.[2] Piperazine itself can be an irritant.[7] It is crucial to have proper personal protective equipment (PPE), work in a well-ventilated area, and follow all safety data sheet (SDS) guidelines for the chemicals involved. When considering alternative routes, such as the one starting from diethanolamine, the intermediates and reagents in those steps will also have their own safety profiles that need to be carefully managed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of significant amounts of di-Boc-piperazine. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion.[8] - Adjust the stoichiometry of piperazine to Boc-anhydride (use an excess of piperazine). - Employ a salt formation strategy (e.g., with acetic acid) to improve mono-selectivity.[2] - Optimize the work-up procedure, for example, by carefully controlling the pH during extraction.
High Levels of Di-Boc-piperazine Impurity - Stoichiometry of Boc-anhydride is too high. - Reaction temperature is too high, favoring di-substitution. - Insufficient deactivation of the second nitrogen.- Carefully control the addition of Boc-anhydride, ensuring it is added slowly and at a controlled temperature. - Lower the reaction temperature. - Implement the salt formation technique to protect one of the amine groups.[2]
Difficulty in Removing Unreacted Piperazine - Piperazine is highly water-soluble, making extraction challenging.- During the work-up, after the initial extraction of the organic product, perform an acidic wash (e.g., with 1 M HCl) to protonate the unreacted piperazine and pull it into the aqueous layer.[1]
Product is an Oil or Waxy Solid and Difficult to Handle - this compound has a relatively low melting point (around 43-47°C) and can exist as a waxy solid or oil at room temperature.[5]- This is the expected physical state of the product. For easier handling, it can be dissolved in a suitable solvent for subsequent reactions. If a solid is required, cooling the material may help.
Inconsistent Results Between Batches - Variation in the quality of starting materials (e.g., piperazine, Boc-anhydride). - Poor control over reaction parameters (temperature, stirring, addition rates).- Ensure the purity and consistency of all reagents before starting the reaction. - Implement strict process controls for all critical parameters to ensure reproducibility.

Experimental Protocols

Protocol 1: Boc-Protection of Piperazine using Di-tert-butyl dicarbonate

This protocol focuses on the direct acylation of piperazine and includes steps to mitigate di-protection.

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve piperazine (1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0-5 °C in an ice bath.

  • Reaction:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent.

    • Add the Boc₂O solution dropwise to the cooled piperazine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), saturated NaHCO₃ solution, and brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

    • If necessary, the product can be further purified by column chromatography or recrystallization.[1]

Protocol 2: Selective Mono-Boc Protection via Salt Formation

This protocol enhances mono-selectivity by protecting one of the piperazine nitrogens through salt formation.

  • Salt Formation:

    • Dissolve piperazine (1.0 equivalent) in a suitable solvent (e.g., toluene).

    • Add glacial acetic acid (1.0 equivalent) dropwise to form the piperazine monoacetate salt.

  • Acylation:

    • Add di-tert-butyl dicarbonate (1.0 equivalent) to the suspension.

    • Heat the reaction mixture and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

  • Isolation:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey DisadvantagesReference
Direct Acylation Anhydrous PiperazineBoc₂OVariable (often lower due to di-substitution)Moderate to High (after purification)Simple, one-step reaction.Formation of di-Boc byproduct, requires careful control.[2]
Salt Formation PiperazineAcetic Acid, Boc₂OImprovedHighHigher selectivity for mono-protection.Two-step process (in-situ).[2]
CDI-mediated PiperazineCarbonyldiimidazole (CDI), t-butanolGoodHighMilder reaction conditions.Requires preparation of an intermediate.[3]
From Diethanolamine DiethanolamineThionyl chloride, Boc₂O, Ammonia>93.5%>99%Cost-effective, high yield and purity, suitable for industrial scale.Multi-step synthesis.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start piperazine Piperazine start->piperazine dissolve Dissolve Piperazine piperazine->dissolve solvent Solvent solvent->dissolve cool Cool to 0-5°C dissolve->cool add_boc Add Boc₂O Solution cool->add_boc react Stir at RT add_boc->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (optional) dry->purify end This compound dry->end If pure enough purify->end

Caption: Experimental workflow for the direct Boc-protection of piperazine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity cause1 Di-Boc Formation issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Work-up Losses issue->cause3 sol1a Adjust Stoichiometry (Excess Piperazine) cause1->sol1a sol1b Lower Temperature cause1->sol1b sol1c Use Salt Protection cause1->sol1c sol2a Monitor Reaction (TLC/HPLC) cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3a Optimize pH for Extraction cause3->sol3a sol3b Minimize Transfers cause3->sol3b

Caption: Troubleshooting logic for low yield or purity in this compound synthesis.

References

Technical Support Center: N-Boc-Piperazine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on monitoring the N-Boc protection of piperazine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of monitoring the N-Boc-piperazine reaction?

The primary goal is to track the consumption of the starting material (piperazine) and the formation of the desired product (this compound). Effective monitoring helps determine the reaction's endpoint, prevents the formation of excess byproducts like 1,4-di-Boc-piperazine, and ensures the desired mono-protection has been achieved before proceeding with work-up and purification.[1]

Q2: How do I choose between TLC and LC-MS for reaction monitoring?

TLC is a rapid, qualitative, and inexpensive technique ideal for quick checks of reaction progress at the bench. It provides a visual representation of the relative amounts of starting material, product, and major byproducts. LC-MS offers both qualitative and quantitative data, providing accurate mass identification of all components in the reaction mixture, which is crucial for identifying unexpected byproducts or confirming the identity of product spots seen on TLC.[2][3] For routine monitoring, TLC is often sufficient, while LC-MS is invaluable for troubleshooting and final purity analysis.

Q3: How can I tell if my reaction is complete?

A reaction is generally considered complete when the starting material spot (piperazine) is no longer visible on the TLC plate, and the product spot (this compound) appears intense.[1] This should be confirmed by LC-MS, where the peak corresponding to piperazine should be absent or diminished to an acceptable level.

Q4: Are the compounds involved in this reaction visible under UV light?

Piperazine and its simple Boc-protected derivatives do not possess strong chromophores, so they may be difficult to visualize on a TLC plate using a standard 254 nm UV lamp. Visualization typically requires staining with a developing agent like potassium permanganate, ninhydrin (which reacts with the free amine of piperazine), or anisaldehyde.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Plate Preparation : Use silica gel 60 F254 pre-coated aluminum plates.[4]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable solvent like dichloromethane (DCM) or ethyl acetate in a small vial.

  • Spotting : Using a capillary tube, spot the diluted reaction mixture onto the TLC plate's baseline. Also spot the starting piperazine and, if available, a reference standard of this compound for comparison. A "co-spot" (spotting the reaction mixture on top of the starting material) can help confirm the identity of the starting material spot.[5]

  • Elution : Develop the plate in a sealed chamber containing an appropriate mobile phase. A common starting system is 10% Methanol in Dichloromethane (DCM) with a few drops of ammonium hydroxide to reduce streaking of the amines.

  • Visualization : After development, dry the plate and visualize the spots. First, check under a UV lamp (254 nm). Then, immerse the plate in a staining solution (e.g., potassium permanganate) and gently heat with a heat gun until spots appear.

  • Interpretation : The non-polar product (this compound) will travel further up the plate (higher Rf) than the highly polar starting material (piperazine), which may remain near the baseline. The di-Boc byproduct will have the highest Rf value.

Protocol 2: LC-MS Analysis of this compound Reaction
  • Sample Preparation : Quench a small aliquot of the reaction mixture (e.g., 5-10 µL) in a larger volume of mobile phase, such as 1:1 acetonitrile:water (1 mL), to stop the reaction and dilute the sample.

  • System Configuration :

    • Column : A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[2]

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common.[2] Formic acid is preferred over trifluoroacetic acid (TFA) to minimize the risk of Boc group cleavage in the source.[6]

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • MS Detector : Use Electrospray Ionization (ESI) in positive ion mode.

  • Analysis : Inject the diluted sample. Monitor for the expected m/z values of the reactants, products, and potential byproducts.

  • Interpretation : The retention time will increase with decreasing polarity (Piperazine < this compound < Di-Boc-piperazine). Confirm the identity of each peak by its mass-to-charge ratio ([M+H]+).

Data Presentation

Table 1: Typical TLC Rf Values
CompoundPolarityExpected Rf (10% MeOH in DCM)Visualization
PiperazineHigh~0.1Staining required
This compound (Product) Medium~0.5Staining required
Di-Boc-piperazine (Byproduct)Low~0.8Staining required
(Boc)₂O (Reagent)Low~0.9Staining required

Note: Rf values are approximate and can vary based on exact TLC conditions (plate type, chamber saturation, temperature).

Table 2: Key Mass Spectrometry Values (ESI+)
CompoundFormulaMolecular WeightExpected [M+H]⁺ (m/z)Common Fragments (m/z)
PiperazineC₄H₁₀N₂86.1487.1-
This compound C₉H₁₈N₂O₂186.25187.2131.1 ([M-C₄H₈+H]⁺), 87.1 ([M-Boc+H]⁺)
Di-Boc-piperazineC₁₄H₂₆N₂O₄286.37287.3231.2, 187.2, 131.1

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Loop cluster_decision Analysis & Decision start Start N-Boc Protection Reaction reaction_progress Reaction in Progress start->reaction_progress take_aliquot Take Reaction Aliquot reaction_progress->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run TLC Analysis prep_tlc->run_tlc run_lcms Run LC-MS Analysis prep_lcms->run_lcms analyze_results Analyze Results (TLC +/- LC-MS) run_tlc->analyze_results run_lcms->analyze_results is_complete Is Starting Material Consumed? analyze_results->is_complete workup Proceed to Work-up & Purification is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->reaction_progress tlc_troubleshooting start Observe TLC Plate Issue issue What is the issue? start->issue streak streak issue->streak Streaking Spots no_move no_move issue->no_move Spot at Baseline merged merged issue->merged Merged Spots smear smear issue->smear Solvent Smear sol_streak sol_streak streak->sol_streak Add base (NH4OH or Et3N) to eluent sol_no_move sol_no_move no_move->sol_no_move This is expected for polar piperazine. Increase eluent polarity if movement is desired. sol_merged sol_merged merged->sol_merged Decrease eluent polarity (e.g., switch to EtOAc/Hexanes) sol_smear sol_smear smear->sol_smear High-boiling solvent. Place spotted plate under high vacuum before elution. lcms_troubleshooting start Observe LC-MS Data Issue issue What is the issue? start->issue frag frag issue->frag m/z 131 Fragment sm sm issue->sm Unexpected m/z 87 (Piperazine) low_signal low_signal issue->low_signal Low Product Signal poor_select poor_select issue->poor_select High Di-Boc Byproduct sol_frag sol_frag frag->sol_frag Normal in-source fragment. If excessive, reduce MS fragmentor voltage. sol_sm sol_sm sm->sol_sm Incomplete reaction or product deprotection. Check for acidic conditions or high temperatures. sol_low_signal sol_low_signal low_signal->sol_low_signal Likely ion suppression. Dilute sample or improve chromatographic separation. sol_poor_select sol_poor_select poor_select->sol_poor_select Poor selectivity. Reduce Boc2O stoichiometry, lower reaction temperature, and add reagent slowly.

References

Optimizing base selection for N-Boc-piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-Piperazine Synthesis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures, with a particular focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the this compound synthesis?

A1: The synthesis of this compound involves the reaction of a piperazine nitrogen atom with di-tert-butyl dicarbonate (Boc₂O). During this reaction, the amine attacks a carbonyl group of the Boc anhydride, leading to the formation of a protonated amine intermediate. A base is typically added to neutralize this proton, driving the reaction to completion.[1] The tert-butoxide leaving group can also act as a base.[1]

Q2: How can I selectively synthesize mono-Boc-piperazine and avoid the di-substituted byproduct?

A2: Achieving mono-selectivity is a common challenge due to the presence of two reactive nitrogen atoms in piperazine.[2] Several strategies can be employed:

  • Acid Mediation: One of the most effective methods is to protonate one of the piperazine nitrogens with an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3] This deactivates one nitrogen, allowing the other to react selectively with the Boc anhydride.[2][3]

  • Controlled Stoichiometry: Using a precise 1:1 molar ratio of piperazine to Boc₂O can favor mono-substitution, but this often leads to a mixture of starting material, mono-, and di-substituted products, requiring careful purification.

  • Alternative Starting Materials: Synthesizing this compound from a precursor like diethanolamine through a multi-step process involving chlorination, Boc protection, and cyclization can yield the mono-substituted product with high purity and yield.[4][5]

Q3: What are the common side products in this reaction, and how can they be minimized?

A3: The most common side product is 1,4-di-Boc-piperazine, where both nitrogen atoms have been protected.[4] This occurs when an excess of Boc₂O is used or when the reaction conditions favor di-substitution. To minimize its formation, carefully control the stoichiometry of your reagents and consider using an acid-mediated protocol for mono-protection.[3]

Q4: Which bases are typically recommended for this synthesis?

A4: A variety of organic and inorganic bases can be used.

  • Triethylamine (TEA) is a common organic base used in this reaction.[3][6]

  • Sodium carbonate is an effective inorganic base, particularly in alternative synthesis routes starting from diethanolamine.[4][7]

  • In some protocols, a buffer system created by mixing piperazine and piperazine dihydrochloride is used to maintain the optimal pH for mono-substitution.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of di-Boc-piperazine byproduct.[2] - Loss of product during aqueous work-up due to its water solubility.[4]- Monitor the reaction by TLC or GC-MS to ensure completion.[3] - For mono-protection, use an acid-mediated protocol (see Protocol 2).[3] - During work-up, saturate the aqueous layer with NaCl to reduce the solubility of the product before extraction.[8] - Perform multiple extractions with an organic solvent like ethyl acetate or chloroform.[3][8]
Significant amount of 1,4-di-Boc-piperazine formed - Excess Boc₂O was used. - The reaction was run for too long or at too high a temperature. - The base concentration was too high, leading to deprotonation of the second nitrogen.- Use a 1:1 or slightly less than 1:1 ratio of Boc₂O to piperazine. - Cool the reaction to 0 °C before adding the Boc₂O.[3] - Use the acid-mediated protocol to protect one nitrogen atom.[3] - The di-Boc byproduct can be removed by extraction with a nonpolar solvent like diethyl ether after the initial work-up.[3]
Difficulty in Purifying the Product - The product is a waxy solid or oil, making crystallization difficult.[5] - Co-elution of product and byproducts during column chromatography.- If direct crystallization fails, consider converting the product to its hydrochloride salt for purification and then neutralizing it back to the free base. - For column chromatography, use a solvent system such as ethyl acetate and ethanol.[8] - In many cases, a thorough aqueous work-up is sufficient to obtain a product pure enough for the next step.[3]
Reaction is very slow or does not proceed - Insufficiently active Boc anhydride. - Low reaction temperature. - Incorrect choice of base or solvent.- Ensure the Boc₂O is fresh and has been stored properly. - Allow the reaction to stir at room temperature for a sufficient amount of time (3-5 hours or as monitored by TLC).[3] - While bases like sodium carbonate can be effective, organic bases like triethylamine in solvents like DCM or THF are commonly used for direct Boc protection.[3][9]

Data Presentation: Synthesis Method Comparison

Method Starting Material Key Reagents/Base Yield Purity Reference
Acid-Mediated Protection PiperazineBoc₂O, HCl or TFAGood to HighHigh[3]
Direct Protection Anhydrous PiperazineBoc₂O, TriethylamineVariable (risk of di-substitution)Variable[3][4]
Cyclization Route DiethanolamineThionyl chloride, Boc₂O, Ammonia water, Sodium Carbonate>93.5%>99%[4][5]
Buffer System Piperazine / Piperazine dihydrochlorideCDI, t-butanol, NaOHNot specifiedHigh (purified by flash chromatography)[8]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-Boc-piperazine (Exhaustive Protection)

This protocol is designed for the complete protection of both piperazine nitrogen atoms.[3]

  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (2.2 equiv.).

  • Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.2-2.5 equiv.) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization.

Protocol 2: Selective Synthesis of 1-Boc-piperazine using Acid Mediation

This protocol utilizes the deactivation of one nitrogen by protonation to achieve selective mono-protection.[3]

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol in a round-bottom flask and cool to 0 °C.

  • Acid Addition: Dropwise, add a solution of hydrochloric acid (HCl) (1.0 equiv.) in methanol. Stir the mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Isolation: Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH). Extract the aqueous layer multiple times with chloroform or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved via column chromatography if needed.

Visualizations

Boc_Protection_Mechanism cluster_products Products & Intermediates Piperazine Piperazine (R-NH) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride Boc2O->Intermediate Base Base (B:) ProtonatedBase Protonated Base (BH+) Base->ProtonatedBase Deprotonation ProtectedAmine This compound (R-N-Boc) Intermediate->ProtectedAmine Collapse LeavingGroup t-butoxide + CO2 Intermediate->LeavingGroup Elimination experimental_workflow start Start setup 1. Reaction Setup (Dissolve Piperazine) start->setup base_acid 2. Add Base or Acid (e.g., TEA or HCl) setup->base_acid reagent 3. Add Boc₂O (Dropwise at 0°C) base_acid->reagent react 4. Reaction (Stir at RT) reagent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench & Extract) monitor->workup Complete purify 7. Isolate & Purify (Dry, Concentrate, Chromatograph) workup->purify end End Product purify->end decision_tree q1 What is the desired product? ans1_mono Mono-Boc-Piperazine q1->ans1_mono Mono-Substituted ans1_di Di-Boc-Piperazine q1->ans1_di Di-Substituted q2 Is high purity critical from the start? ans1_mono->q2 ans2_yes Use Acid-Mediated Protocol (Protocol 2) q2->ans2_yes Yes ans2_no Use Controlled Stoichiometry (1:1 ratio, expect purification challenges) q2->ans2_no No ans1_di_protocol Use Exhaustive Protection Protocol (Protocol 1 with >2 equiv. Boc₂O) ans1_di->ans1_di_protocol

References

Validation & Comparative

Comparative NMR Analysis of N-Boc-Piperazine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the 1H and 13C NMR spectral characteristics of N-Boc-piperazine, offering a comparative analysis with its parent compound, piperazine, and the disubstituted derivative, N,N'-di-Boc-piperazine. This guide provides researchers, scientists, and drug development professionals with essential data for the unambiguous identification and characterization of these widely used synthetic building blocks.

In the realm of medicinal chemistry and organic synthesis, the piperazine moiety is a ubiquitous scaffold. Its modulation with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a critical step in the synthesis of a vast array of pharmaceutical agents. Accurate and reliable analytical data are paramount for confirming the success of such transformations. This guide presents a detailed comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound, piperazine, and N,N'-di-Boc-piperazine in deuterated chloroform (CDCl3), a commonly used NMR solvent.

¹H and ¹³C NMR Data Comparison

The introduction of the electron-withdrawing Boc group significantly influences the chemical shifts of the piperazine ring protons and carbons. The following tables summarize the key ¹H and ¹³C NMR spectral data for piperazine, this compound, and N,N'-di-Boc-piperazine, facilitating a clear comparison.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Piperazine -CH₂- (ring)2.88s8H
-NH (ring)1.54s2H
This compound -CH₂- (Boc-N-CH₂)3.44t4H
-CH₂- (HN-CH₂)2.85t4H
-NH (ring)1.75br s1H
-C(CH₃)₃ (Boc)1.46s9H
N,N'-di-Boc-piperazine -CH₂- (ring)3.45s8H
-C(CH₃)₃ (Boc)1.47s18H

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Piperazine -CH₂- (ring)46.1
This compound -C=O (Boc)154.9
-C(CH₃)₃ (Boc)79.6
-CH₂- (Boc-N-CH₂)44.0 (approx.)
-CH₂- (HN-CH₂)45.9
-C(CH₃)₃ (Boc)28.4
N,N'-di-Boc-piperazine -C=O (Boc)154.7
-C(CH₃)₃ (Boc)79.5
-CH₂- (ring)44.2
-C(CH₃)₃ (Boc)28.5

Note: Chemical shifts can vary slightly depending on the exact experimental conditions.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate for the chemical shift range of the compound.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

Visualizing Molecular Structures and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structures of the compared compounds and a typical workflow for NMR analysis.

G Molecular Structures cluster_piperazine Piperazine cluster_nboc This compound cluster_diboc N,N'-di-Boc-piperazine Piperazine_mol NBoc_mol DiBoc_mol

Caption: Molecular structures of piperazine and its Boc-protected derivatives.

workflow start Start: Compound Synthesis/Purification sample_prep NMR Sample Preparation (Dissolution in CDCl3 with TMS) start->sample_prep nmr_acq Data Acquisition (1H and 13C NMR) sample_prep->nmr_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis comparison Comparison with Reference Data analysis->comparison conclusion Structure Confirmation comparison->conclusion

Caption: A streamlined workflow for the NMR analysis of synthetic compounds.

This guide provides a foundational dataset and protocol for the NMR analysis of this compound and its common relatives. By adhering to these guidelines and utilizing the comparative data, researchers can confidently identify and characterize these important chemical entities in their synthetic endeavors.

A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Boc-piperazine and its potential byproducts, such as piperazine and mono-Boc-piperazine, is critical for ensuring the quality and purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by experimental data and detailed methodologies.

Introduction to Analytical Challenges

This compound is a key building block in organic synthesis. Its purity can be compromised by the presence of unreacted starting materials like piperazine or the formation of the di-substituted byproduct, di-Boc-piperazine. The challenge in quantifying these compounds lies in their similar structures and, in the case of piperazine, the lack of a strong chromophore, making detection by UV-based methods difficult without derivatization.[1]

LC-MS Method: A Powerful Tool for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a highly sensitive and selective method for the analysis of this compound and its byproducts.[2][3] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the accurate identification and quantification of each compound even at low concentrations.

An LC-MS/MS method offers even greater specificity and sensitivity, making it ideal for trace-level impurity analysis.[4][5][6]

Experimental Workflow for LC-MS Analysis

LC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Weighing and Dissolution Dilution Serial Dilution to Working Concentration Sample->Dilution ISTD Internal Standard Spiking Dilution->ISTD Injection Autosampler Injection ISTD->Injection Column Chromatographic Column Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MobilePhase Mobile Phase Gradient MobilePhase->Column MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

Comparison of Analytical Methods

While LC-MS offers significant advantages, other analytical techniques can also be employed for the quantification of this compound and its byproducts. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity.[4][5][6] Capable of analyzing complex matrices.[3]Higher equipment cost and complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Readily available instrumentation.[1] Good for routine analysis of the main component.Piperazine lacks a strong chromophore, requiring derivatization for sensitive detection.[1] Lower sensitivity for byproducts.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Derivatization is often required for non-volatile compounds like this compound.[7] Potential for thermal degradation of analytes.[2]
Nuclear Magnetic Resonance (NMR) Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information.[2] Quantitative (qNMR) capabilities.Lower sensitivity compared to MS. More complex data analysis.

Experimental Protocols

LC-MS/MS Method for Piperazine and this compound

This protocol is a representative example and may require optimization for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate piperazine, mono-Boc-piperazine, and this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Piperazine: Precursor Ion > Product Ion

      • Mono-Boc-piperazine: Precursor Ion > Product Ion

      • This compound: Precursor Ion > Product Ion

    • Source Parameters: Optimized for the specific instrument.

Alternative Method: HPLC-UV with Derivatization for Piperazine

For laboratories without access to LC-MS, an HPLC-UV method with pre-column derivatization can be employed for the analysis of piperazine.[1]

  • Derivatization Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl).[1]

  • Derivatization Procedure:

    • Mix the sample solution with a solution of NBD-Cl in a suitable buffer.

    • Heat the mixture to facilitate the reaction.

    • Cool and inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection Wavelength: 340 nm.[1]

Logical Comparison of Methods

Method Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_gc GC cluster_nmr NMR LCMS High Sensitivity High Selectivity Direct Analysis HPLCUV Lower Sensitivity Requires Derivatization for Piperazine LCMS->HPLCUV Higher Cost & Complexity GC Requires Derivatization Potential Thermal Degradation LCMS->GC Broader Applicability NMR Structural Information Lower Sensitivity LCMS->NMR Complementary Information HPLCUV->GC Different Selectivity

Caption: Logical comparison of analytical methods.

Conclusion

For the comprehensive and sensitive quantification of this compound and its byproducts, LC-MS, particularly LC-MS/MS, stands out as the superior method. Its ability to directly analyze these compounds with high selectivity and sensitivity makes it invaluable for quality control in pharmaceutical development. While alternative methods like HPLC-UV with derivatization and GC can be utilized, they often come with limitations in terms of sensitivity and sample preparation complexity. The choice of the most appropriate analytical method will ultimately depend on the specific analytical needs, available resources, and regulatory requirements.

References

A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the realms of peptide chemistry and drug discovery, the strategic use of protecting groups is paramount. Piperazine, a privileged scaffold in medicinal chemistry, is often incorporated into molecules as a linker or a core structural element. Protecting one of its nitrogen atoms allows for selective functionalization of the other. The two most common protecting groups employed for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, leading to the versatile building blocks N-Boc-piperazine and Fmoc-piperazine.

This guide provides an objective comparison of this compound and Fmoc-piperazine, focusing on their distinct applications, chemical properties, and performance in synthetic protocols. While direct head-to-head comparisons in a single application are scarce due to their fundamentally different deprotection chemistries, this document compiles experimental data and established principles to aid researchers in selecting the appropriate building block for their specific synthetic strategy.

Chemical Properties and Synthetic Philosophy

The choice between this compound and Fmoc-piperazine dictates the overall synthetic approach, as their deprotection conditions are orthogonal.

  • This compound is characterized by its acid-labile Boc protecting group. This makes it ideal for solution-phase synthesis and for chemistries where the final product or other functional groups are sensitive to basic conditions. The Boc group is stable to a wide range of non-acidic reagents, providing a robust protecting group for multi-step syntheses.

  • Fmoc-piperazine , with its base-labile Fmoc group, is the cornerstone of solid-phase peptide synthesis (SPPS).[1] The mild basic conditions required for its removal preserve acid-labile linkers and side-chain protecting groups, which are typically cleaved at the final step with a strong acid like trifluoroacetic acid (TFA).[1]

Key Applications and Performance Comparison

The distinct nature of the Boc and Fmoc protecting groups has led to the specialized application of this compound and Fmoc-piperazine in different areas of chemical synthesis.

This compound: A Workhorse in Medicinal Chemistry and Solution-Phase Synthesis

This compound is extensively used as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[2] Its application is particularly prominent in solution-phase organic synthesis.

Primary Applications:

  • Drug Synthesis: It is a key building block for numerous drugs, where the piperazine moiety often serves as a central scaffold. A notable example is in the synthesis of Trazodone.[3]

  • Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), this compound can be used to introduce the piperazine linker.[4] The piperazine ring in linkers can enhance solubility and introduce conformational rigidity.

  • Buchwald-Hartwig Amination: this compound is a common coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl piperazines, which are prevalent in medicinal chemistry.[2]

Performance and Side Reactions:

The primary concern in the use of this compound is the potential for side reactions during the acidic deprotection step, especially if the substrate contains other acid-sensitive functional groups. However, the Boc group is generally stable under a variety of other reaction conditions. The synthesis of substituted piperazines can sometimes lead to side reactions like elimination or dehydrogenation, although this is more dependent on the subsequent reaction conditions rather than the Boc group itself.[5]

Fmoc-piperazine: An Essential Tool in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-piperazine is primarily utilized in Fmoc-based SPPS to incorporate a piperazine unit into a peptide chain. This can be to introduce a conformational constraint, to act as a linker, or to serve as a scaffold for further functionalization.

Primary Applications:

  • Peptide Modification: Introduction of a piperazine moiety into a peptide backbone can alter its secondary structure and improve its proteolytic stability.

  • Scaffold for Peptidomimetics: Fmoc-piperazine can serve as a starting point for the synthesis of peptidomimetics, where the piperazine ring mimics a dipeptide unit.

Performance and Side Reactions in SPPS:

The performance of Fmoc-piperazine is intrinsically linked to the efficiency and potential side reactions of Fmoc chemistry. The deprotection of the Fmoc group is typically achieved with a solution of piperidine in DMF. Interestingly, piperazine itself (the deprotected form of Fmoc-piperazine) is also used as a milder and safer alternative to piperidine for the deprotection of the Fmoc group in SPPS, and it has been shown to minimize certain side reactions.[6][7]

Common side reactions in Fmoc-SPPS include:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination.[1][8] The use of piperazine for Fmoc deprotection has been shown to significantly reduce diketopiperazine formation compared to piperidine.[8]

  • Aspartimide Formation: When synthesizing peptides containing aspartic acid, the formation of a cyclic aspartimide is a major side reaction that can occur under basic deprotection conditions.[1][6] The use of piperazine with additives like HOBt can help to suppress this side reaction.[6]

  • Racemization: Certain amino acids are prone to racemization during the activation and coupling steps in the basic environment of Fmoc-SPPS.[9]

Quantitative Data Summary

Table 1: Comparison of Deprotection Reagents in Fmoc-SPPS

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95[10]
10% Piperazine in DMF/EtOHNBC11262>95[10]
20% Piperidine in DMFNBC75978>95[10]
10% Piperazine in DMF/EtOHNBC75975>95[10]

Data from a study comparing deprotection reagents in microwave-assisted Fmoc-SPPS.

The data indicates that piperazine is a highly effective alternative to piperidine for Fmoc deprotection, providing comparable yields and purities.

Experimental Protocols

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield piperazine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution of this compound at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[11]

Protocol 2: Coupling of Fmoc-piperazine in Solid-Phase Peptide Synthesis

Objective: To couple Fmoc-piperazine to a resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid loaded resin

  • 20% piperidine in DMF (for Fmoc deprotection)

  • Fmoc-piperazine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[12]

  • Activation of Fmoc-piperazine: In a separate vessel, dissolve Fmoc-piperazine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated Fmoc-piperazine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[13]

Visualizing the Workflows

Deprotection Mechanisms

Deprotection_Mechanisms cluster_boc Boc Deprotection Workflow cluster_fmoc Fmoc Deprotection Workflow Boc_Pip This compound Carbocation tert-Butyl Cation Boc_Pip->Carbocation Protonation Acid Acid (TFA or HCl) Acid->Boc_Pip CO2 CO2 Carbocation->CO2 Isobutene Isobutene Carbocation->Isobutene Deprotected_Pip_Boc Piperazine Carbocation->Deprotected_Pip_Boc Loss of tert-butyl cation Fmoc_Pip Fmoc-Piperazine Intermediate Anionic Intermediate Fmoc_Pip->Intermediate Proton Abstraction Base Base (Piperidine) Base->Fmoc_Pip Dibenzofulvene Dibenzofulvene Base->Dibenzofulvene Intermediate->Dibenzofulvene Deprotected_Pip_Fmoc Piperazine Intermediate->Deprotected_Pip_Fmoc β-elimination Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct

Caption: Mechanisms of Boc (acid-catalyzed) and Fmoc (base-catalyzed) deprotection.

General Synthetic Workflows

Synthetic_Workflows cluster_solution Solution-Phase Synthesis with this compound cluster_solid Solid-Phase Peptide Synthesis with Fmoc-piperazine Start_Sol Starting Material Coupling_Sol Coupling with this compound Start_Sol->Coupling_Sol Product_Boc Boc-protected Product Coupling_Sol->Product_Boc Deprotection_Sol Boc Deprotection (Acid) Product_Boc->Deprotection_Sol Final_Product_Sol Final Product Deprotection_Sol->Final_Product_Sol Resin Resin-bound Peptide Deprotection_SPPS Fmoc Deprotection (Base) Resin->Deprotection_SPPS Coupling_SPPS Coupling with Fmoc-piperazine Deprotection_SPPS->Coupling_SPPS Elongation Further Chain Elongation (Repeat Cycle) Coupling_SPPS->Elongation Elongation->Deprotection_SPPS n cycles Cleavage Cleavage from Resin (Acid) Elongation->Cleavage Final_Product_SPPS Final Peptide Cleavage->Final_Product_SPPS

Caption: General synthetic workflows for solution-phase and solid-phase synthesis.

Conclusion: Making the Right Choice

The selection between this compound and Fmoc-piperazine is fundamentally driven by the intended application and the overall synthetic strategy.

  • Choose this compound for:

    • Solution-phase synthesis of small molecules and pharmaceuticals.

    • Syntheses where the final product or intermediates are base-sensitive.

    • Applications requiring a robust protecting group that can withstand a variety of reaction conditions.

  • Choose Fmoc-piperazine for:

    • Solid-phase peptide synthesis (SPPS) to incorporate a piperazine moiety.

    • Syntheses involving acid-sensitive linkers or side-chain protecting groups.

    • Strategies where milder final cleavage conditions are desired to improve product purity and yield.

By understanding the distinct advantages and limitations of each, researchers can make an informed decision to optimize their synthetic routes, minimize side reactions, and efficiently achieve their target molecules.

References

A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties, such as solubility and bioavailability, and for creating specific interactions with biological targets.[2] However, the symmetric nature of piperazine presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom while leaving the other available for subsequent reactions.

For decades, the tert-butyloxycarbonyl (Boc) protecting group has been the workhorse for temporarily masking one of the piperazine nitrogens. While effective, the reliance on N-Boc-piperazine is not without its limitations, primarily the often harsh acidic conditions required for its removal (e.g., trifluoroacetic acid or strong mineral acids), which can be incompatible with sensitive functional groups elsewhere in the molecule.[3]

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers a toolkit of orthogonal and alternative strategies for the selective functionalization of this critical scaffold. We will delve into the performance of other common protecting groups, supported by experimental data and detailed protocols, and explore modern strategies that bypass traditional protection-deprotection schemes altogether.

Orthogonal Protecting Groups: A Comparative Overview

An ideal protecting group strategy allows for the selective removal of one group in the presence of others, a concept known as orthogonality.[4][5] This is crucial in multi-step syntheses of complex molecules. The following table summarizes key protecting groups used for piperazine functionalization, highlighting their orthogonality to the standard Boc group.

Protecting GroupStructureTypical Protection ReagentDeprotection ConditionsKey Advantages & Orthogonality
Boc (tert-Butyloxycarbonyl)(CH3)3COCO-Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)Stable to base and hydrogenolysis. The established standard.
Cbz (Benzyloxycarbonyl)C₆H₅CH₂OCO-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc & Fmoc . Stable to acidic and basic conditions.[6]
Fmoc (9-Fluorenylmethoxycarbonyl)C₁₅H₁₁CH₂OCO-Fmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Orthogonal to Boc & Cbz .[7] Ideal for solid-phase peptide synthesis (SPPS).[8][9]
Trt (Trityl)(C₆H₅)₃C-Trityl chloride (Trt-Cl)Very Mild Acid (e.g., 1% TFA, Acetic Acid)Orthogonal to Boc . Highly acid-labile, allowing for selective deprotection in the presence of Boc.[10][11]
Bn (Benzyl)C₆H₅CH₂-Benzyl bromide or chlorideCatalytic Hydrogenolysis (H₂, Pd/C)Simple, inexpensive. Deprotection is similar to Cbz.[12]

In-Depth Analysis of N-Boc Alternatives

The Carboxybenzyl (Cbz) Group

The Cbz group is an excellent alternative to Boc, offering a distinct and highly orthogonal deprotection pathway. Introduced in the 1930s for peptide chemistry, its stability to both acids and bases makes it a versatile choice.[6]

Performance and Use: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process is exceptionally mild, yielding toluene, carbon dioxide, and the free amine, with no harsh reagents involved.[6] This makes it ideal for substrates containing acid-sensitive groups (like Boc or silyl ethers) or base-labile esters.

Experimental Data: In a typical synthesis, piperazine can be mono-protected with benzyl chloroformate under Schotten-Baumann conditions. The resulting N-Cbz-piperazine can then be functionalized at the free N-H position. Subsequent deprotection via hydrogenolysis proceeds cleanly and often in high yield.

The Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its central role in modern solid-phase peptide synthesis (SPPS).[7] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF, which provides perfect orthogonality with acid-labile groups like Boc and Trityl.[8][9]

Performance and Use: Fmoc-piperazine is a valuable building block when the synthetic route involves exposure to strong acids.[8] For example, a molecule could be constructed with an Fmoc-protected piperazine and a Boc-protected amine elsewhere. The Boc group can be removed with TFA, leaving the Fmoc group intact for a later, base-mediated deprotection step. The byproduct of Fmoc deprotection, dibenzofulvene, must be scavenged, which is efficiently done by the piperidine base used for cleavage.[7]

The Trityl (Trt) Group

The trityl group is a bulky protecting group that is exceptionally sensitive to acid. It can be cleaved under conditions significantly milder than those required for Boc removal, such as dilute TFA (1-5%) or even acetic acid.[10][11] This differential lability allows for selective deprotection of a Trt group in the presence of a Boc group.

Performance and Use: The steric bulk of the Trityl group can influence the reactivity of the protected nitrogen. N-Trityl-piperazine is particularly useful when subsequent synthetic steps require Boc protection elsewhere in the molecule, and a final, very mild deprotection of the piperazine is needed. The preparation of Nα-trityl-amino acids is well-described and can be adapted for piperazine.[10][13]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-piperazine
  • Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while vigorously stirring.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours. The reaction requires a base to neutralize the HCl byproduct.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.

Protocol 2: Deprotection of N-Cbz-piperazine Derivative
  • Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine product.[6]

Protocol 3: Deprotection of N-Fmoc-piperazine Derivative
  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).

  • Add piperidine to the solution to create a 20% (v/v) mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under high vacuum.

  • The crude product can be purified by chromatography or crystallization to remove dibenzofulvene-piperidine adduct byproducts.[7]

Visualizing Synthetic Pathways

Caption: General workflow for selective mono-functionalization of piperazine using a protecting group (PG).

// Nodes start [label="N-Cbz-Piperazine"]; reagents [label="H₂ (1 atm)\nPd/C (cat.)\nMeOH, rt", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Deprotected Piperazine"]; byproducts [label="Toluene + CO₂", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label="Hydrogenolysis"]; reagents -> product [style=invis]; // for positioning product -> byproducts [label="Byproducts"]; } }

Caption: Reaction scheme for the mild deprotection of an N-Cbz protected piperazine via catalytic hydrogenolysis.

Advanced Strategies: Direct C-H Functionalization

A paradigm shift from the classic protect-functionalize-deprotect sequence is the direct functionalization of C-H bonds on the piperazine ring. This strategy creates carbon-substituted piperazines, a class of compounds that remains relatively unexplored despite their potential for novel biological activity.[2][14]

Key Methodologies:

  • α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent (alpha) to a piperazine nitrogen using a strong base like sec-butyllithium, often in the presence of a ligand like TMEDA. The resulting organolithium species can then be trapped with various electrophiles.[1][15] The choice of the N-substituent on the distal nitrogen is critical for directing the lithiation and achieving good yields.[16]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild tool for C-H functionalization.[15] In this approach, a photocatalyst, upon absorbing light, can generate a radical on the α-carbon of an N-substituted piperazine. This radical can then couple with a variety of partners, including electron-deficient arenes and vinyl sulfones, to form new C-C bonds.[1][17]

// Nodes Boc [label="Boc\n(Acid Labile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fmoc [label="Fmoc\n(Base Labile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz [label="Cbz / Bn\n(Hydrogenolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trt [label="Trt\n(Very Mild Acid)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges with labels Boc -> Fmoc [label="Orthogonal", dir=both]; Boc -> Cbz [label="Orthogonal", dir=both]; Fmoc -> Cbz [label="Orthogonal", dir=both]; Fmoc -> Trt [label="Orthogonal", dir=both]; Cbz -> Trt [label="Orthogonal", dir=both]; Boc -> Trt [label="Quasi-Orthogonal\n(Differential Acidity)", dir=both, style=dashed, constraint=false]; } }

Caption: Logical diagram illustrating the orthogonal relationships between common nitrogen protecting groups.

Conclusion

While this compound remains a valuable and widely used reagent, its deprotection requirements can limit its application in the synthesis of complex, sensitive molecules. By embracing a broader range of orthogonal protecting groups such as Cbz , Fmoc , and Trt , researchers can devise more flexible and robust synthetic strategies. Each alternative offers a unique deprotection mechanism—hydrogenolysis, mild base, and very mild acid, respectively—that expands the synthetic chemist's toolbox.

Furthermore, the emergence of direct C-H functionalization techniques offers an exciting alternative pathway, enabling the synthesis of novel carbon-substituted piperazines that were previously difficult to access. By carefully selecting the appropriate protecting group or synthetic strategy, the full potential of the versatile piperazine scaffold can be unlocked for the next generation of drug discovery.

References

Stability comparison of N-Boc-piperazine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals on the stability of N-Boc-piperazine, a critical protecting group in modern organic synthesis. This guide delves into its performance under acidic and basic conditions, offering a comparative analysis with other common piperazine protecting groups, supported by experimental insights.

In the landscape of pharmaceutical and chemical research, the selective protection and deprotection of amine functionalities are paramount. This compound, a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group, is a cornerstone intermediate. Its stability profile dictates its utility in multi-step syntheses. This guide provides an objective comparison of the stability of this compound under both acidic and basic conditions, and contrasts its performance with other commonly used N-protecting groups for the piperazine scaffold.

Executive Summary of Stability

The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of non-acidic conditions, yet it is readily cleaved by acids. This characteristic orthogonality is the foundation of its widespread use. This compound is generally stable under basic, neutral, and mild oxidizing and reducing conditions. However, it exhibits significant lability in acidic environments.

Stability Under Acidic Conditions

The N-Boc group of this compound is highly susceptible to cleavage under acidic conditions. The reaction proceeds via an E1 elimination mechanism, initiated by the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the unprotected piperazine.

Studies on the kinetics of N-Boc cleavage have shown that the rate of deprotection is typically second-order with respect to the acid concentration. This implies that a higher concentration of acid will lead to a significantly faster removal of the Boc group.

Table 1: Qualitative Stability of this compound under Various Acidic Conditions

Acidic ConditionStabilityObservations
Strong Acids (e.g., TFA, HCl)LabileRapid cleavage at room temperature.
Moderate Acids (e.g., Acetic Acid)Moderately StableSlow cleavage at room temperature, accelerated by heating.
Weak Acids (e.g., Silica Gel)Generally StableCan be unstable during prolonged exposure on silica gel chromatography.

Stability Under Basic Conditions

This compound demonstrates excellent stability under a wide range of basic conditions. The carbamate linkage is resistant to nucleophilic attack by bases, making it a robust protecting group during reactions that employ basic reagents.

Table 2: Qualitative Stability of this compound under Various Basic Conditions

Basic ConditionStabilityObservations
Strong Aqueous Bases (e.g., NaOH, KOH)StableNo significant degradation observed at room temperature.
Organic Bases (e.g., Triethylamine, DIPEA)StableCommonly used as a base in reactions involving this compound without deprotection.
Strong Non-nucleophilic Bases (e.g., DBU)StableGenerally stable, though prolonged exposure at elevated temperatures should be monitored.

Comparative Stability with Other Protecting Groups

The choice of a protecting group is a critical strategic decision in synthesis. The stability of this compound is best understood in the context of other common amine protecting groups for the piperazine moiety, such as the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups.

Table 3: Comparative Stability of N-Protected Piperazines

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)
N-Boc Labile Stable Stable
N-Cbz StableStableLabile
N-Fmoc StableLabile Stable

This orthogonality allows for the selective deprotection of one group in the presence of others, a fundamental principle in complex molecule synthesis.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solutions in various buffers (acidic, basic) stress Incubate samples at different temperatures (e.g., RT, 40°C, 60°C) prep->stress Expose to stress sampling Withdraw aliquots at specific time points stress->sampling Time course hplc Analyze by stability-indicating HPLC-UV method sampling->hplc quantify Quantify remaining this compound and degradation products hplc->quantify Peak area integration kinetics Determine degradation kinetics and stability profile quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

Methodology for Stability-Indicating HPLC Analysis

A reversed-phase HPLC method with UV detection is typically employed to monitor the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated to ensure it can separate the intact this compound from its potential degradation products, primarily piperazine.

Degradation Pathways

The primary degradation pathway for this compound under acidic conditions is the cleavage of the Boc group.

G NBoc This compound Protonated Protonated Intermediate NBoc->Protonated + H⁺ Piperazine Piperazine Protonated->Piperazine Cleavage tButyl tert-Butyl cation Protonated->tButyl CO2 CO₂ Protonated->CO2

Caption: Acid-catalyzed degradation of this compound.

Under basic conditions, this compound is largely stable, and therefore, significant degradation pathways are not typically observed under standard reaction conditions.

Conclusion

This compound is a robust and versatile protecting group for the piperazine moiety, demonstrating excellent stability under basic and neutral conditions. Its lability to acid provides a convenient and orthogonal method for deprotection. This clear stability profile allows for its strategic incorporation into complex synthetic routes where precise control over reactivity is essential. For researchers and drug development professionals, a thorough understanding of these stability characteristics is crucial for the successful design and execution of synthetic strategies involving this important building block.

Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative overview of spectroscopic data for N-Boc-piperazine and its derivatives, crucial building blocks in the synthesis of numerous pharmaceutical compounds. The inclusion of detailed experimental protocols and a visual workflow aims to support the identification, characterization, and quality control of these important reagents.

The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed in multi-step syntheses involving piperazine scaffolds due to its stability and ease of removal. Accurate spectroscopic analysis is essential to confirm the structure and purity of these intermediates, ensuring the integrity of subsequent synthetic transformations. This guide compiles ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a selection of its derivatives to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (tert-butyl piperazine-1-carboxylate) and several of its derivatives, providing a baseline for comparison.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz)
This compound CDCl₃1.46 (9H, s), 2.85 (1H, br s, NH), 3.4-3.5 (4H, br d), 2.40-2.55 (4H, br d)[1]
N-Boc-N'-methyl-piperazine THFNot explicitly provided, but lithiation studies were conducted.[2]
Aryl-substituted this compound derivative CDCl₃Buchwald-Hartwig coupling products with aryl halides are mentioned, but specific data is not provided in the snippets.[3]
N-((piperazin-1-yl)methyl)benzenamine derivative CDCl₃6.9-7.3 (5H, m, aromatic), 4.0 (1H, br s, NHCH₂), 3.4-3.5 (4H, br d, 2CH₂N of piperazine), 2.85 (1H, br s, NH of piperazine), 2.40-2.55 (4H, br d, 2CH₂ of piperazine)[1]
2-Nitroaniline derivative of this compound CDCl₃6.69-8.13 (4H, m, Ar-H of nitrophenyl), 6.04 (1H, br s, NH), 4.75 (1H, br s, NH), 4.25 (2H, s, CH₂), 3.65-3.84 (4H, br d, 2CH₂ of piperazine), 3.05-3.12 (4H, t, 2CH₂ of piperazine)[1]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃Data available on SpectraBase, but specific values not in snippets.[4]
N-Boc-2-methylpiperazine CDCl₃154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7[5]
N-Boc-2-cyclohexylpiperazine CDCl₃154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3[5]
N-Boc-2-(chloromethyl)piperazine derivative CDCl₃154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5[5]
N-((piperazin-1-yl)methyl)-2-nitrobenzenamine derivative CDCl₃150.6 (C-NO₂, Car), 147.8, 135.0, 121.0, 116.8, 109.0 (CHar, Car), 72.4 (-HN-CH₂-N), 53.7 (N-CH₂), 47.9 (CH₂-NH)[1]
Table 3: Mass Spectrometry Data
CompoundIonization MethodCalculated m/z ([M+H]⁺ or [M+Na]⁺)Found m/z
This compound Electron IonizationMolecular Weight: 186.25 g/mol [6][7]Mass spectrum available in NIST WebBook.[6]
N-Boc-2-cyclohexylpiperazine ESI-TOF[M+Na]⁺ 290.20905290.20948[5]
N-Boc-2-(chloromethyl)piperazine derivative ESI-TOF[M+Na]⁺ 270.12313270.12348[5]
N-Boc-2-(neopentyl)piperazine ESI-TOF[M+Na]⁺ 264.19340264.19302[5]
N-((piperazin-1-yl)methyl)benzenamine APCI-MS[M]⁺ 190.9190.9[1]
N-((piperazin-1-yl)methyl)-2-nitrobenzenamine APCI-MS[M+H]⁺ 236.8236.8[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

  • Instrument Setup : Place the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to ensure homogeneity.[8]

  • Data Acquisition : Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that often leave the molecular ion intact.[1] Electron Ionization (EI) can also be used, though it may cause more fragmentation.[6]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Validation start Synthesize this compound Derivative purify Purification (e.g., Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (e.g., ESI, HRMS) purify->ms ftir FTIR Spectroscopy purify->ftir structure Structure Elucidation nmr->structure ms->structure ftir->structure purity Purity Assessment structure->purity confirm Structural Confirmation purity->confirm

Caption: Workflow for Spectroscopic Analysis of a Synthetic Compound.[8]

References

A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of N-Boc-piperazine, a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is paramount for ensuring the quality and purity of final drug products.[1] This guide provides a comparative overview of the widely utilized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound analysis against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Analytical Methods

While HPLC-UV is a robust and accessible method for the analysis of this compound, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternatives with distinct advantages, particularly in terms of sensitivity and specificity. The following table summarizes the key performance characteristics of these methods.

Parameter HPLC-UV (with Derivatization for Piperazine) GC-MS LC-MS/LC-DAD
Analyte Piperazine (as a proxy for this compound analysis)Piperazine Derivatives (e.g., BZP, TFMPP)Piperazine Derivatives
Matrix Active Pharmaceutical Ingredients (API)Pharmaceutical Drug Substances, Plasma, UrineUrine, Serum
Linearity Range 30 - 350 ppm0 - 10 µg/mLNot explicitly stated, but method validated
Accuracy (% Recovery) 104.87 - 108.06%[2]98.6 - 101.2%Not explicitly stated
Precision (%RSD) < 1.13%[2]< 2.0%[3]Not explicitly stated
Limit of Detection (LOD) 30 ppm[2]0.002 - 0.008%[3]0.002 - 0.156 µg/mL
Limit of Quantification (LOQ) 90 ppm[2]0.005 - 0.03%[3]0.008 - 0.312 µg/mL

Experimental Protocols

A detailed experimental protocol for an HPLC-UV method for the analysis of piperazine, which can be adapted for this compound, is provided below. Since this compound possesses a chromophore, direct UV detection is feasible, and the derivatization step required for piperazine may not be necessary.

HPLC-UV Method for Piperazine Analysis (Adaptable for this compound)

This method is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[2][4]

1. Instrumentation:

  • HPLC system with a UV detector (e.g., Alliance e2695 separations module and 2998 photodiode array UV detector).[2]

  • Chromatographic column: Chiralpak IC (250 x 4.6 mm, 5µm).[2][5]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 35°C.[2][5]

  • Detection Wavelength: 340 nm.[2][5]

  • Injection Volume: 10 µL.[2][5]

  • Total Run Time: 20 min.[2]

3. Sample Preparation (with Derivatization):

  • Prepare a standard stock solution of piperazine.

  • For derivatization, react the piperazine standard or sample with NBD-Cl to form a stable, UV-active product.[2][4]

  • Dilute the derivatized solution to fall within the linear range of the method (e.g., 30 to 350 ppm).[2][4][5]

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify and quantify the piperazine peak based on the retention time and peak area response from the standard solutions.

Method Development Workflow

The development of a robust HPLC-UV method for this compound analysis follows a logical progression of steps, from initial feasibility to full validation.

HPLC_Method_Development cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Analyte Characterization (this compound) B Selection of Initial Conditions (Column, Mobile Phase) A->B C Optimization of Chromatographic Parameters (Flow Rate, Wavelength, Temperature) B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Samples H->I Implement for Routine Use

Caption: Workflow for HPLC-UV method development and validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) are paramount. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection. This guide provides essential, step-by-step information for the appropriate management of this compound waste.

Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound are crucial to prevent accidents and contamination.

  • Handling: Always handle this compound in a well-ventilated area.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[1][3] Avoid generating dust when handling the solid form.[4][5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][7] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][3]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[3][4]

  • Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][5][6] For wet spills, absorb the material with an inert substance and place it in a sealed container.[4]

  • Decontamination: Wash the spill area thoroughly with soap and water.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[4] The primary recommended method of disposal is through a licensed waste disposal company.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and suitable container.[1][2][5]

  • Consult Regulations: Refer to your institution's and region's specific waste disposal regulations. These laws may vary and dictate the precise disposal route.[4]

  • Engage a Licensed Professional: Contact a licensed professional waste disposal service to handle the final disposal of the chemical waste.[5][8][9]

  • Incineration: The most common and recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][8][9] This can be achieved by dissolving or mixing the material with a combustible solvent.[5]

  • Documentation: Maintain records of the disposal process as required by your institution and local regulations.

Important Note: Do NOT discharge this compound into sewers or waterways.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated handling Proper Handling and Segregation of Waste (Labelled, Sealed Container) start->handling spill Accidental Spill? handling->spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Material in Labeled Container 4. Decontaminate Area spill->spill_cleanup Yes storage Store Waste Securely in Designated Area spill->storage No spill_cleanup->storage regulations Consult Local, State, and Federal Regulations storage->regulations disposal_company Contact Licensed Waste Disposal Company regulations->disposal_company incineration Recommended Disposal: Chemical Incineration with Afterburner and Scrubber disposal_company->incineration documentation Maintain Disposal Records incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data Summary

Currently, publicly available Safety Data Sheets and disposal guidelines do not specify quantitative thresholds (e.g., concentration limits) for the disposal of this compound. The standard procedure is to treat all quantities as hazardous waste to be disposed of by a licensed professional.

ParameterValue
Recommended Disposal MethodChemical Incineration
Regulatory ComplianceLocal, State, and Federal Regulations
Environmental ReleaseProhibited into sewers or waterways[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-piperazine
Reactant of Route 2
Reactant of Route 2
N-Boc-piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。